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2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride Documentation Hub

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  • Product: 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
  • CAS: 2094747-37-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of 4-Methoxypyridineethylamine Derivatives

Introduction: The Significance of the 4-Methoxypyridineethylamine Scaffold The 4-methoxypyridineethylamine framework is a privileged scaffold in modern medicinal chemistry. Its constituent parts—a pyridine ring, a methox...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 4-Methoxypyridineethylamine Scaffold

The 4-methoxypyridineethylamine framework is a privileged scaffold in modern medicinal chemistry. Its constituent parts—a pyridine ring, a methoxy electron-donating group, and a flexible ethylamine side chain—confer a unique combination of physicochemical properties. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the ethylamine moiety can be a hydrogen bond donor and a basic center, crucial for interactions with biological targets such as G-protein coupled receptors (GPCRs) and enzymes. The methoxy group modulates the electron density of the pyridine ring, influencing its reactivity and metabolic stability. Consequently, derivatives of this scaffold are explored as potent agents in various therapeutic areas, from neuroscience to oncology.

This guide provides a comprehensive overview of the core synthetic strategies for accessing 4-methoxypyridineethylamine derivatives, focusing on the underlying chemical principles and practical considerations for researchers in drug discovery and development. We will explore the synthesis of the core pyridine structure and delve into regioselective strategies for installing the crucial ethylamine side chain at the C2 and C3 positions.

Part I: Synthesis of the 4-Methoxypyridine Core

The accessibility of the starting material is paramount for any synthetic campaign. 4-Methoxypyridine can be reliably prepared via two primary, scalable routes.

Route 1: Nucleophilic Aromatic Substitution

This classic and direct method involves the displacement of a suitable leaving group, typically a halide, from the 4-position of the pyridine ring with a methoxide source.

  • Reaction: 4-Bromopyridine or 4-chloropyridine is treated with sodium methoxide in a suitable solvent.

  • Mechanism: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the ring nitrogen atom activates the C4 position towards nucleophilic attack.

  • Typical Protocol: Sodium metal is dissolved in anhydrous methanol to generate sodium methoxide in situ. 4-Bromopyridine is then added, and the reaction mixture is heated to reflux. The choice of starting material (bromo- vs. chloropyridine) often depends on cost and reactivity, with the bromide being more reactive. A variation involves using methanol with a strong base like sodium hydroxide or potassium carbonate, often in a polar aprotic solvent like DMF or under pressure.

Route 2: Reduction of 4-Methoxypyridine N-oxide

An alternative pathway involves the initial N-oxidation of 4-methoxypyridine, followed by deoxygenation. While seemingly circuitous, this route can be advantageous if functionalization via the N-oxide is planned for subsequent steps.

  • N-Oxidation: 4-Methoxypyridine is oxidized using a peroxide agent.[1] A common method employs 30% aqueous hydrogen peroxide in refluxing acetic acid.[1]

  • Deoxygenation/Reduction: The resulting 4-methoxypyridine N-oxide is then reduced. A highly effective method is catalytic hydrogenation using a palladium catalyst (e.g., Pd/C).[2] This step is typically high-yielding and clean.

The overall workflow for accessing the 4-methoxypyridine core is summarized below.

cluster_0 Route 1: SNAr cluster_1 Route 2: Via N-Oxide A 4-Halopyridine C 4-Methoxypyridine A->C Methanol, Δ B Sodium Methoxide B->C D 4-Methoxypyridine E 4-Methoxypyridine N-Oxide D->E H₂O₂, Acetic Acid F 4-Methoxypyridine E->F H₂, Pd/C

Caption: Core Synthesis of 4-Methoxypyridine.

Part II: Strategic Approaches to Side Chain Installation

The regioselective introduction of the ethylamine side chain is the critical challenge in synthesizing these derivatives. The electronic properties of the 4-methoxypyridine ring dictate the feasible strategies. The electron-donating methoxy group activates the ring towards electrophilic substitution (less common for pyridines) but more importantly, it influences the acidity of ring protons, enabling directed metalation. We will focus on strategies for C2 and C3 functionalization.

A. Synthesis of 2-(4-Methoxypyridin-2-yl)ethanamine Derivatives

The C2 position is activated by the ring nitrogen, making it susceptible to nucleophilic attack, especially when the pyridine is activated as its N-oxide.

This is a powerful and widely used strategy for functionalizing the C2 position of pyridines.

  • N-Oxide Formation: As described previously, 4-methoxypyridine is converted to 4-methoxypyridine N-oxide.[1]

  • Activation and Nucleophilic Addition: The N-oxide is activated with an electrophilic reagent like acetic anhydride or trifluoroacetic anhydride (TFAA). This forms a highly reactive N-acyloxypyridinium salt. A two-carbon nucleophile, such as a vinyl Grignard reagent (e.g., vinylmagnesium bromide), is then added. This attacks the C2 position.

  • Rearomatization and Elaboration: The intermediate dihydropyridine rearomatizes. The resulting 2-vinyl-4-methoxypyridine can then be converted to the ethylamine side chain.

  • Conversion to Ethylamine:

    • Hydroboration-Oxidation/Amination: The vinyl group undergoes hydroboration-oxidation to yield the corresponding primary alcohol. This alcohol can be converted to the amine via a Mitsunobu reaction with a protected amine (e.g., phthalimide) followed by deprotection, or by conversion to a leaving group (e.g., mesylate) followed by displacement with an amine source.

    • Anti-Markovnikov Hydroamination: Direct addition of an amine across the double bond, though less common, can be achieved with specific catalysts.

A more direct approach to a precursor involves using a nucleophile that already contains nitrogen.

A 4-Methoxypyridine N-Oxide B N-Acyloxypyridinium Salt A->B Ac₂O or TFAA C 2-Vinyl-4-methoxypyridine B->C 1. VinylMgBr 2. Workup D 2-(2-Hydroxyethyl)-4- methoxypyridine C->D Hydroboration- Oxidation E 2-(4-Methoxypyridin-2-yl) ethanamine D->E 1. MsCl, Et₃N 2. NaN₃ 3. H₂, Pd/C

Caption: Synthesis of C2-Substituted Ethylamine via N-Oxide.

A related and often more practical precursor is the 2-acetyl derivative, which can be directly converted to the ethylamine via reductive amination.

  • N-Oxide Formation: Prepare 4-methoxypyridine N-oxide as previously described.

  • Reaction with Acetic Anhydride: To a solution of 4-methoxypyridine N-oxide (1.0 eq) in acetic anhydride (5-10 eq), heat the mixture at reflux for 4-6 hours. The reaction proceeds via an initial acetylation of the N-oxide oxygen, followed by a[3][3]-sigmatropic rearrangement of an enol acetate intermediate, ultimately yielding the 2-acetyl derivative after hydrolysis.

  • Workup and Purification: Cool the reaction mixture and carefully quench with water or a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purify the residue by column chromatography on silica gel.

The resulting 2-acetyl-4-methoxypyridine is a versatile intermediate.

  • Reaction: The ketone is reacted with an ammonia source (e.g., ammonium acetate, ammonia in methanol) or a primary/secondary amine in the presence of a reducing agent.

  • Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (H₂, Pd/C). STAB is often preferred for its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

  • Protocol: Dissolve 2-acetyl-4-methoxypyridine (1.0 eq) and ammonium acetate (10 eq) in methanol. Add NaBH₃CN (1.5 eq) portion-wise and stir at room temperature for 12-24 hours. After completion, quench the reaction, perform an aqueous workup with basification to liberate the free amine, and extract the product.

B. Synthesis of 2-(4-Methoxypyridin-3-yl)ethanamine Derivatives

Functionalization at the C3 position, ortho to the methoxy group, is best achieved using directed ortho-metalation (DoM).

The methoxy group is a powerful directing group for deprotonation at the adjacent C3 position.

  • Deprotonation: 4-Methoxypyridine is treated with a strong, non-nucleophilic base at low temperature. While n-BuLi can be used, it sometimes leads to competing nucleophilic addition at C2. More sterically hindered bases like lithium diisopropylamide (LDA) or mesityllithium provide better regioselectivity for C3 deprotonation.

  • Trapping with a C2 Electrophile: The resulting 3-lithiated pyridine is a potent nucleophile and can be trapped with various electrophiles to install a two-carbon side chain.

    • Ethylene Oxide: Reaction with ethylene oxide provides 2-(4-methoxypyridin-3-yl)ethanol. This is a very direct route to the alcohol precursor.

    • Acetaldehyde: Trapping with acetaldehyde yields a secondary alcohol, 1-(4-methoxypyridin-3-yl)ethanol.

    • N-methoxy-N-methylacetamide (Weinreb amide): This electrophile yields 3-acetyl-4-methoxypyridine, which can undergo reductive amination as described above.

  • Conversion to Ethylamine: The resulting alcohol is converted to the target amine using the standard procedures outlined previously (e.g., Mesylation -> Azide displacement -> Reduction).

A 4-Methoxypyridine B 3-Lithio-4-methoxypyridine A->B LDA or Mesityllithium THF, -78 °C C 2-(4-Methoxypyridin-3-yl) ethanol B->C 1. Ethylene Oxide 2. H₃O⁺ workup D 2-(4-Methoxypyridin-3-yl) ethanamine C->D Standard Conversion (e.g., Mitsunobu or MsCl/NaN₃)

Caption: Synthesis of C3-Substituted Ethylamine via DoM.

  • Setup: Under a nitrogen or argon atmosphere, add anhydrous THF to a flame-dried, two-necked flask equipped with a magnetic stirrer and a thermometer. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq) to a solution of diisopropylamine (1.1 eq) in THF to generate LDA in situ. After stirring for 30 minutes, add a solution of 4-methoxypyridine (1.0 eq) in THF dropwise, maintaining the temperature at -78 °C. Stir the resulting solution for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Trap: Add a pre-condensed, cold solution of ethylene oxide (1.5-2.0 eq) in THF to the reaction mixture via cannula.

  • Quench and Workup: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated. The crude product, 2-(4-methoxypyridin-3-yl)ethanol, is purified by flash chromatography.

Part III: Mechanistic Considerations & Process Optimization

The choice of synthetic route is governed by the principles of regioselectivity and the compatibility of functional groups.

  • N-Oxide Chemistry: The activation of pyridine N-oxides with acylating agents generates N-acyloxypyridinium species. These are highly electrophilic at the C2 and C6 positions. The subsequent nucleophilic attack and elimination of the carboxylate group is a robust method for C2-functionalization.[4] The primary challenge is controlling regioselectivity in asymmetrically substituted pyridines. For 4-methoxypyridine, the C2 and C6 positions are equivalent, simplifying the outcome.

  • Directed ortho-Metalation: The success of DoM hinges on the ability of the methoxy group to coordinate the lithium cation, stabilizing the ortho-lithiated species through a five-membered chelate ring. This coordination lowers the activation energy for proton abstraction at the C3 position compared to other positions. Key parameters to control are temperature (must be low, typically -78 °C, to prevent decomposition and side reactions) and the choice of base to avoid competitive nucleophilic addition.

Summary of Synthetic Pathways and Yields

Target CompoundKey StrategyStarting MaterialKey IntermediateTypical Overall Yield Range
2-(4-Methoxypyridin-2-yl)ethanamineN-Oxide Activation4-Methoxypyridine2-Acetyl-4-methoxypyridine30-50%
2-(4-Methoxypyridin-3-yl)ethanamineDirected ortho-Metalation4-Methoxypyridine2-(4-Methoxypyridin-3-yl)ethanol40-60%
N-Substituted DerivativesReductive AminationAcetylpyridine PrecursorIminium Ion60-90% (from ketone)

Conclusion

The synthesis of 4-methoxypyridineethylamine derivatives is readily achievable through well-established organometallic and heterocyclic chemistry principles. Access to C2-substituted isomers is reliably provided through N-oxide chemistry, leveraging the inherent reactivity of the activated pyridine ring. For C3-substituted analogs, directed ortho-metalation offers a powerful and regioselective route, exploiting the directing capacity of the methoxy group. By selecting the appropriate strategy and carefully controlling reaction conditions, researchers can efficiently generate a diverse array of these valuable compounds for investigation in drug discovery programs.

References

  • ExSyn Corp. 4-Methoxypyridine. [2]

  • ResearchGate. 4‐Methoxypyridine N‐oxide. [1]

  • Sigma-Aldrich. 4-Methoxypyridine 97%.

  • Organic Chemistry Portal. Pyridine synthesis. [4]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Dissolving 2-(4-Methoxypyridin-3-yl)ethan-1-amine Dihydrochloride in DMSO

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: In Vitro Assay Preparation, High-Throughput Screening (HTS), and Cell Culture Dosing Executive Summary Preparing stable,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application: In Vitro Assay Preparation, High-Throughput Screening (HTS), and Cell Culture Dosing

Executive Summary

Preparing stable, high-concentration stock solutions of highly polar compounds in organic solvents is a persistent challenge in preclinical drug development. 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a hydrophilic building block and ligand precursor. Because it is formulated as a dihydrochloride salt, it exhibits excellent aqueous solubility but presents distinct thermodynamic barriers when dissolved in polar aprotic solvents like dimethyl sulfoxide (DMSO). This application note details the solvation mechanics, quantitative reconstitution parameters, and a self-validating step-by-step protocol to achieve complete dissolution without compromising molecular integrity.

Chemical Profiling & Solvation Thermodynamics

To successfully dissolve this compound, one must understand the causality behind its physical behavior. The molecule contains two basic nitrogen centers: a pyridine ring and a primary ethylamine chain. Consequently, it is isolated as a dihydrochloride salt, forming a rigid, highly ionic crystal lattice.

The DMSO Solvation Paradox: While pure water ( ϵ≈80 ) rapidly solvates both the protonated cations and the chloride anions via strong hydrogen bonding, anhydrous DMSO ( ϵ=46.7 ) behaves differently. DMSO is a polar aprotic solvent; its strong S=O dipole effectively solvates the protonated amine and pyridinium cations. However, because DMSO lacks hydrogen bond donors, it is exceptionally poor at solvating small, hard anions like chloride[1].

This creates a high lattice energy barrier. The dissolution of dihydrochloride salts in DMSO is kinetically slow and thermodynamically limited compared to their free-base counterparts[2]. Furthermore, DMSO is highly hygroscopic; the absorption of atmospheric moisture can alter the delicate solvation shell, leading to delayed precipitation of the salt during storage[3]. Therefore, utilizing anhydrous techniques and applying mechanical/thermal energy is mandatory to force the thermodynamic equilibrium toward complete dissolution[4].

SolvationMechanism Lattice Dihydrochloride Crystal Lattice (High Lattice Energy) Solvation DMSO Solvation Process Lattice->Solvation Addition of DMSO Cation Cation Solvation (Strong S=O Dipole Interaction) Solvation->Cation Anion Anion Solvation (Weak, No H-Bond Donors) Solvation->Anion Dissolved Fully Dissolved Stock Solution Cation->Dissolved Energy Overcomes Lattice Barrier Anion->Dissolved Rate-Limiting Step

Thermodynamic pathway of dihydrochloride salt solvation in polar aprotic DMSO.

Quantitative Reconstitution Data

Accurate mass-to-volume calculations are critical to prevent supersaturation. The molecular weight of the free base is 152.20 g/mol , but the addition of two hydrochloride molecules brings the total formula weight to 225.12 g/mol .

Table 1: Mass Required for 1.0 mL of DMSO Stock Solution

Target ConcentrationMass of Dihydrochloride Salt RequiredSolvation DifficultyRecommended Use
1 mM 0.225 mgLowDirect cell assay dosing
5 mM 1.126 mgLowIntermediate dilutions
10 mM 2.251 mgModerateStandard HTS stock
50 mM 11.256 mgHigh (Requires Sonication)High-dose in vivo stocks
100 mM 22.512 mgVery High (Nears saturation limit)Not recommended without co-solvents

Experimental Protocol: Step-by-Step Methodology

Phase 1: Preparation Under Anhydrous Conditions
  • Equilibration: Remove the vial of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride from cold storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening cold vials introduces atmospheric condensation, which degrades anhydrous DMSO stocks[3].

  • Weighing: Using a calibrated analytical balance, weigh the required mass (e.g., 2.25 mg for a 10 mM stock) into a sterile, amber microcentrifuge tube.

  • Solvent Addition: In a fume hood, add exactly 1.0 mL of fresh, anhydrous DMSO (≥99.9% purity, sealed under argon).

Phase 2: Dissolution Workflow
  • Mechanical Agitation: Vortex the suspension vigorously for 2–5 minutes. This physical disruption breaks apart macroscopic crystal aggregates, increasing the surface area exposed to the solvent[4].

  • Cavitation (Sonication): If the solution remains cloudy, place the sealed tube in an ultrasonic water bath at room temperature for 10–15 minutes. Acoustic cavitation forces help overcome the high lattice energy barrier of the chloride salt.

  • Thermal Assistance: If micro-precipitates persist, transfer the tube to a 37°C water bath for 5–10 minutes, followed by immediate vortexing. Caution: Do not exceed 37°C to prevent thermal degradation or oxidation of the primary amine.

SolvationWorkflow Start Weigh Compound (Anhydrous Conditions) AddDMSO Add Anhydrous DMSO (Target Conc. e.g., 10 mM) Start->AddDMSO Vortex Vortex Vigorously (2-5 min) AddDMSO->Vortex Check1 Is Solution Clear? Vortex->Check1 Sonicate Ultrasonic Bath (10-15 min at RT) Check1->Sonicate No Success Aliquoting & Storage (-20°C, Argon Purged) Check1->Success Yes Check2 Is Solution Clear? Sonicate->Check2 Heat Gentle Warming (37°C Water Bath) Check2->Heat No Check2->Success Yes Check3 Is Solution Clear? Heat->Check3 Check3->Success Yes Fail Adjust Concentration or Add Co-solvent Check3->Fail No

Step-by-step decision tree for dissolving dihydrochloride salts in DMSO.

Protocol Self-Validation & Quality Control

To ensure the trustworthiness of your stock solution, do not rely solely on ambient visual inspection. Dihydrochloride salts often form deceptive micro-suspensions in DMSO that appear clear to the naked eye but will crash out upon dilution in aqueous assay media.

  • Optical Validation (The Tyndall Effect): In a darkened room, shine a focused laser beam (e.g., 532 nm green laser) through the vial. A visible, solid beam path indicates the scattering of light by undissolved micro-particulates. A perfectly clear path indicates complete thermodynamic dissolution. If scattering is observed, return to the sonication step.

  • Analytical Validation (LC-MS): To ensure that thermal assistance (37°C) did not induce degradation, analyze a 1:1000 dilution of the final stock via LC-MS. Compare the chromatogram against a freshly prepared aqueous standard. This validates both the concentration and the structural integrity of the molecule.

Troubleshooting & Alternative Strategies

If the required assay concentration (e.g., 50 mM or 100 mM) exceeds the thermodynamic solubility limit of the dihydrochloride salt in pure DMSO, implement one of the following field-proven strategies:

  • Strategy A (Co-solvency): If the downstream biological assay tolerates it, adding 5% v/v sterile water to the DMSO can drastically lower the lattice energy barrier by providing hydrogen bond donors to solvate the chloride anions[1].

  • Strategy B (In Situ Free-Basing): Convert the highly polar dihydrochloride salt to its less polar free base. Add 2.1 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), directly to the DMSO suspension. The base neutralizes the HCl, liberating the highly DMSO-soluble 2-(4-Methoxypyridin-3-yl)ethan-1-amine free base[2].

Sources

Application

Application Note: 2-(4-Methoxypyridin-3-yl)ethan-1-amine Dihydrochloride - A Versatile Scaffold for Modern Drug Discovery

Abstract In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful development of novel therapeutics. 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride emerges as a highly valuable scaffold, integrating several key features conducive to drug design. Its structure combines a 4-methoxypyridine core, a known privileged motif in numerous bioactive compounds, with a primary ethylamine handle, offering a reliable point for synthetic diversification.[1] This application note provides a comprehensive guide for researchers, detailing the strategic value of this building block, its physicochemical properties, and robust, field-proven protocols for its application in the synthesis of compound libraries targeting critical drug classes, including protein kinases and G-protein-coupled receptors (GPCRs).

Physicochemical and Structural Properties

The utility of a building block is fundamentally linked to its inherent properties. The dihydrochloride salt form of 2-(4-Methoxypyridin-3-yl)ethan-1-amine ensures improved solubility in polar solvents and enhanced stability for storage, making it an ideal starting material for a variety of synthetic transformations.

PropertyValueSource/Method
Molecular Formula C₈H₁₄Cl₂N₂O-
Molecular Weight 225.12 g/mol -
Physical Form White to off-white solidTypical Appearance
cLogP (calculated) 0.85ChemDraw Calculation
pKa (calculated) Amine: ~9.8, Pyridine: ~5.5ChemDraw Calculation
Hydrogen Bond Donors 2 (from the ammonium group)Structural Analysis
Hydrogen Bond Acceptors 2 (methoxy oxygen, pyridine nitrogen)Structural Analysis

Strategic Value in Medicinal Chemistry

The design of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is not accidental; it is a convergence of structural motifs that address common challenges in drug discovery.

  • The 4-Methoxypyridine Core: This moiety is more than a simple aromatic ring. The nitrogen atom acts as a hydrogen bond acceptor, a critical interaction for anchoring ligands in many ATP-binding sites of kinases and orthosteric sites of GPCRs.[2][3] The 4-methoxy group is an electron-donating group that can modulate the basicity of the pyridine nitrogen, influence metabolic stability, and serve as an additional hydrogen bond acceptor.[4] Its placement provides a defined geometric vector for the rest of the molecule, guiding substituent exploration into specific sub-pockets of a target protein.

  • The Ethylamine Linker: The primary amine is the workhorse functional group for library synthesis.[5] Its presentation on a flexible two-carbon linker allows for facile access to deep binding pockets and provides rotational freedom for optimal ligand-receptor interactions. This functional group is the gateway to the most robust and frequently used reactions in medicinal chemistry, including amide bond formation and reductive amination.[6][7]

cluster_scaffold Structural Features of the Scaffold cluster_pyridine Properties cluster_amine Properties scaffold 2-(4-Methoxypyridin-3-yl)ethan-1-amine node_pyridine 4-Methoxypyridine Core node_hba1 H-Bond Acceptor (N) node_pyridine->node_hba1 node_hba2 H-Bond Acceptor (OMe) node_pyridine->node_hba2 node_vector Defined Vector for SAR node_pyridine->node_vector node_amine Primary Amine Handle node_reactive Key Reactive Site node_amine->node_reactive node_linker Flexible Linker node_amine->node_linker node_hbd H-Bond Donor node_amine->node_hbd

Fig. 1: Key pharmacophoric and synthetic features.

Core Applications & Synthetic Protocols

The true power of this building block is realized through its synthetic versatility. The following protocols are optimized for reliability and broad substrate scope, forming the foundation of any library synthesis campaign.

cluster_reactions Synthetic Diversification Pathways cluster_products Resulting Scaffolds start 2-(4-Methoxypyridin-3-yl) ethan-1-amine dihydrochloride amide Amide Coupling (R-COOH, Coupling Agent) start->amide Protocol 1 reductive Reductive Amination (R-CHO/R-CO-R', Reductant) start->reductive Protocol 2 sulfonamide Sulfonylation (R-SO2Cl, Base) start->sulfonamide urea Urea Formation (R-NCO, Base) start->urea prod_amide Amide Derivatives (e.g., Kinase Inhibitors) amide->prod_amide prod_reductive Secondary/Tertiary Amines (e.g., GPCR Ligands) reductive->prod_reductive prod_sulfonamide Sulfonamides sulfonamide->prod_sulfonamide prod_urea Ureas urea->prod_urea cluster_acids Library of Carboxylic Acids (R-COOH) start 2-(4-Methoxypyridin-3-yl) ethan-1-amine dihydrochloride process Protocol 1: Amide Coupling start->process product Diverse Library of Potential Kinase Inhibitors process->product acid1 Benzoic Acids (explore aryl space) acid1->process acid2 Heterocyclic Acids (e.g., indole, pyrazole) acid2->process acid3 Aliphatic Acids (explore hydrophobicity) acid3->process

Sources

Method

Application Note: High-pH RP-HPLC Method Development for 2-(4-Methoxypyridin-3-yl)ethan-1-amine Dihydrochloride Analysis

Executive Summary The quantification and purity analysis of highly basic, polar pharmaceutical intermediates require a departure from traditional reversed-phase liquid chromatography (RP-HPLC). This application note deta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification and purity analysis of highly basic, polar pharmaceutical intermediates require a departure from traditional reversed-phase liquid chromatography (RP-HPLC). This application note details the mechanistic rationale and step-by-step protocol for analyzing 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride. By leveraging a high-pH mobile phase strategy coupled with hybrid silica column technology, this method overcomes the notorious "basic amine peak tailing" phenomenon, delivering a robust, self-validating analytical system compliant with the latest ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Analytical Challenges

Before selecting a column or mobile phase, a Senior Application Scientist must decode the molecule's physicochemical identity. The target analyte is formulated as a dihydrochloride salt, meaning both the pyridine ring and the primary aliphatic amine are fully protonated in aqueous solution.

Table 1: Physicochemical Profile of the Target Analyte

AttributeValue / Description
Analyte 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
Chemical Formula C8H12N2O · 2HCl
Molecular Weight 152.19 g/mol (Free Base) / 225.11 g/mol (Salt)
Estimated pKa ~6.5 (Pyridinium nitrogen), ~10.5 (Primary Amine)
Solubility Highly soluble in aqueous media; poorly soluble in non-polar organics
UV Maxima ~260 nm (Driven by the methoxy-substituted pyridine chromophore)
The "Basic Amine" Dilemma

At a standard acidic or neutral pH (pH 2.0 – 7.0), the primary amine (pKa ~10.5) remains fully ionized. In traditional RP-HPLC, this highly polar cation exhibits near-zero hydrophobic retention, eluting dangerously close to the void volume ( t0​ ). Furthermore, protonated amines act as aggressive cations, engaging in secondary ion-exchange interactions with residual, un-endcapped acidic silanols ( −SiO− ) on the silica stationary phase. This dual-retention mechanism is the primary causality behind severe peak tailing, band broadening, and poor resolution.

Method Development Strategy: The Causality of Choices

To build a rugged method, we must engineer the chromatographic environment to control the analyte's ionization state rather than fighting it.

  • Mobile Phase Thermodynamics (Targeting the Free-Base): Instead of using ion-pairing reagents (which require exhaustive column equilibration and degrade MS compatibility), we employ a High-pH RP-HPLC strategy . By elevating the mobile phase pH to 11.0 using a 10 mM Ammonium Bicarbonate/Ammonium Hydroxide buffer, we surpass the pKa of both basic centers. This forces the molecule into its neutral, un-ionized free-base state. The neutral molecule is significantly more hydrophobic, allowing robust retention on a C18 phase, while the simultaneous ionization of surface silanols is rendered irrelevant because the analyte is no longer positively charged[2].

  • Stationary Phase Engineering: Standard silica matrices undergo rapid dissolution via hydrolysis at pH > 8.0. Therefore, this method mandates the use of an Ethylene Bridged Hybrid (BEH) C18 column . The incorporation of organic ethylene bridges into the inorganic silica backbone provides steric protection, ensuring exceptional hydrolytic stability up to pH 12 without sacrificing theoretical plate efficiency.

Method Development Workflow

Workflow Step1 1. Physicochemical Profiling (pKa ~6.5 & 10.5) Step2 2. Mobile Phase Selection (pH 11.0 Buffer) Step1->Step2 Target Un-ionized State Step3 3. Stationary Phase (BEH C18 Column) Step2->Step3 Require High-pH Stability Step4 4. Gradient & Temp Tuning (40°C, MeCN Gradient) Step3->Step4 Optimize Mass Transfer Step5 5. System Suitability (Tailing ≤ 1.5, N ≥ 5000) Step4->Step5 Verify Peak Symmetry Step6 6. ICH Q2(R2) Validation (Lifecycle Approach) Step5->Step6 Establish Control Strategy

Fig 1: Logical workflow for high-pH RP-HPLC method development and validation.

Experimental Protocol

Reagents & Materials
  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid silica).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to exactly pH 11.0 ± 0.1 using 25% Ammonium Hydroxide. (Filter through a 0.22 µm nylon membrane).

  • Mobile Phase B: 100% Acetonitrile (HPLC Grade).

  • Diluent: Water / Acetonitrile (95:5, v/v). Expert Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion at the void volume.

Chromatographic Conditions

Table 2: Optimized Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.01.0955
8.01.04060
9.01.0595
12.01.0595
12.11.0955
16.01.0955
  • Column Temperature: 40°C (Lowers mobile phase viscosity, improving mass transfer kinetics and sharpening peaks).

  • Injection Volume: 10 µL.

  • Detection: UV at 260 nm (Sampling rate: 10 Hz, Time constant: 0.1 s).

Step-by-Step Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride reference standard into a 10 mL volumetric flask.

  • Dissolution: Add ~7 mL of Diluent. Sonicate for 5 minutes. The dihydrochloride salt is highly hydrophilic and will dissolve rapidly.

  • Volume Adjustment: Bring to volume with Diluent and mix thoroughly by inversion.

  • Working Solution (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with Diluent.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to account for membrane adsorption.

The Self-Validating System: System Suitability Testing (SST)

A robust protocol must act as a self-validating gatekeeper. Prior to injecting any analytical samples, six replicate injections of the Working Solution must be performed. The system is programmed to automatically abort the sequence if the following criteria are not met.

Table 3: System Suitability Criteria

ParameterAcceptance CriteriaMechanistic Rationale
Retention Time ( tR​ ) 5.5 - 6.5 minEnsures adequate hydrophobic retention and verifies that the pH 11.0 buffer is actively suppressing ionization.
USP Tailing Factor ( Tf​ ) 1.5Confirms the elimination of secondary silanol interactions. A rising Tf​ is an early warning of buffer depletion.
Theoretical Plates ( N ) 5000Validates column bed integrity and optimal mass transfer.
Injection Precision %RSD 2.0% (n=6)Verifies autosampler mechanics and short-term analyte stability in the diluent.

ICH Q2(R2) Validation Framework

To transition this method from development to a registered quality control environment, it must undergo formal validation aligned with the [1], which emphasizes a lifecycle approach to analytical control strategies.

  • Specificity & Forced Degradation: The method must cleanly resolve the active pharmaceutical ingredient (API) from its degradation products. Expose the analyte to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , UV light, and thermal stress (60°C). Verify peak purity using a Photodiode Array (PDA) detector.

  • Linearity & Range: Prepare calibration standards ranging from 50% to 150% of the nominal concentration (50 µg/mL to 150 µg/mL). The correlation coefficient ( R2 ) must be 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 80%, 100%, and 120% levels. Recovery must fall between 98.0% and 102.0%.

  • Intermediate Precision: Execute the method on different days, by different analysts, using different HPLC systems to ensure the ruggedness of the high-pH retention mechanism.

References

  • Practical HPLC Method Development, 2nd Edition Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). John Wiley & Sons. URL:[Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). URL:[Link]

  • Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups Kagan, M., et al. (2008). Journal of Chromatography A, 1194(1), 80-89. URL:[Link]

Sources

Application

Application Note: Integration of 2-(4-Methoxypyridin-3-yl)ethan-1-amine Dihydrochloride in Peptidomimetic Synthesis

Prepared by: Senior Application Scientist, Peptide Chemistry & Drug Development Target Audience: Researchers, Medicinal Chemists, and Process Scientists Scientific Rationale & Structural Advantages In modern drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Peptide Chemistry & Drug Development Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Scientific Rationale & Structural Advantages

In modern drug development, unmodified peptides often suffer from poor pharmacokinetic profiles, rapid proteolytic degradation, and insufficient receptor affinity. To overcome these limitations, medicinal chemists frequently modify the C-terminus or side chains of peptides with functionalized amines.

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a highly versatile building block for such modifications. Its structural logic is threefold:

  • Bioisosteric Properties: The 4-methoxypyridine ring serves as an excellent bioisostere for basic amino acid side chains (such as Arginine or Lysine) or as a hydrogen-bond acceptor/donor system. The pKa of the 4-methoxypyridinium ion is approximately 6.6[1], meaning it remains partially protonated at physiological pH. This allows for reversible, dynamic target engagement (e.g., with GPCRs or integrins) without the permanent charge penalty that hinders membrane permeability.

  • Steric Flexibility: The ethylamine spacer isolates the nucleophilic primary amine from the aromatic ring. This minimizes steric hindrance during amide bond formation, ensuring rapid and high-yielding couplings compared to direct anilines[2].

  • Solubility & Stability: Supplied as a dihydrochloride salt, the compound is highly stable against oxidation and highly soluble in polar aprotic solvents (DMF, NMP) used in peptide synthesis, provided the correct stoichiometric neutralization is applied[3].

Physicochemical Data & Stoichiometric Considerations

A critical failure point in utilizing amine hydrochloride salts in peptide synthesis is the miscalculation of base stoichiometry. Because the compound is a dihydrochloride salt, two equivalents of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) are consumed purely to liberate the free base.

Table 1: Quantitative Properties and Synthetic Impact

PropertyValueCausality / Impact on Synthesis
Molecular Weight (Free Base) 152.19 g/mol Determines the mass shift (+134.1 Da after loss of H₂O) during LC-MS validation of the coupled product.
Molecular Weight (Salt) 225.11 g/mol Must be used for mass calculations. Weighing based on the free base MW will result in a 32% deficiency of the nucleophile.
pKa (Pyridine Nitrogen) ~6.6Acts as a mild base; requires highly acidic conditions (e.g., 95% TFA) for complete protonation during HPLC purification[1].
Nucleophilicity High (Primary)Rapid coupling kinetics with HATU/EDC-activated esters.
Required Base Equivalents ≥ 3.0 eq DIPEA2.0 eq to neutralize the 2HCl; 1.0+ eq to drive the HATU/HOBt activation complex[3].

Experimental Workflows & Chemical Logic

To successfully incorporate this building block, the workflow must account for the transition from an inactive salt to a highly reactive nucleophile.

G N1 Amine·2HCl (Inactive Salt) N2 + 2.0 eq DIPEA (Neutralization) N1->N2 N3 Free Base Amine (Nucleophile) N2->N3 -2 DIPEA·HCl N5 Pyridine-Modified Peptide Amide N3->N5 Coupling N4 Activated R-COOH (Electrophile) N4->N5

Caption: Logical stoichiometry required for dihydrochloride salt activation in peptide coupling.

G N1 Protected Peptide-COOH (Cleaved from 2-CTC Resin) N2 Activation Complex (HATU / DMF) N1->N2 1.0 eq HATU 2.0 eq DIPEA N4 Amide Bond Formation (25°C, 2 h) N2->N4 Electrophile N3 2-(4-Methoxypyridin-3-yl)ethanamine·2HCl + 3 eq. DIPEA N3->N4 Nucleophilic Attack N5 Global Deprotection (TFA / TIPS / H2O) N4->N5 Validation: LC-MS N6 Target Peptidomimetic (LC-MS Verified) N5->N6 Precipitation & Prep-HPLC

Caption: Workflow for C-terminal peptide modification using 2-(4-Methoxypyridin-3-yl)ethan-1-amine.

Self-Validating Protocol: Solution-Phase C-Terminal Amidation

This protocol describes the C-terminal derivatization of a fully protected peptide sequence (synthesized on highly acid-labile 2-Chlorotrityl chloride resin) with 2-(4-Methoxypyridin-3-yl)ethan-1-amine. Solution-phase coupling is preferred here to ensure complete stoichiometric control and avoid the steric constraints of solid-phase linker chemistry[2].

Materials Required:
  • Protected Peptide-COOH (1.0 eq)

  • 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride (1.5 eq)

  • HATU (1.2 eq)

  • DIPEA (5.0 eq total)

  • Anhydrous DMF

Step-by-Step Methodology:

Step 1: Pre-Activation of the Peptide Carboxylic Acid

  • Dissolve the protected Peptide-COOH (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir at room temperature for 5 minutes.

  • Causality: HATU is selected over EDC/HOBt because its fast kinetics prevent epimerization of the C-terminal amino acid. The 5-minute pre-activation ensures the formation of the highly reactive active ester before the nucleophile is introduced.

Step 2: Neutralization & Nucleophilic Addition

  • In a separate vial, suspend 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride (1.5 eq) in a minimal volume of DMF.

  • Add DIPEA (3.0 eq) to this suspension. Vortex until the solution becomes completely clear.

  • Causality: The dihydrochloride salt is insoluble in DMF until neutralized. The visual transition from a cloudy suspension to a clear solution is your first physical validation that the free base has been successfully liberated.

  • Add the neutralized amine solution dropwise to the pre-activated peptide mixture.

  • Stir at room temperature for 2 hours.

Step 3: Self-Validation Checkpoint (In-Process Control) Do not proceed to deprotection without confirming coupling success.

  • Withdraw a 5 µL aliquot of the reaction mixture.

  • Dilute into 100 µL of Methanol.

  • Inject onto LC-MS.

  • Validation Criteria: Look for the total disappearance of the Peptide-COOH mass. The new dominant peak should correspond to [Peptide Mass] + 134.1 Da (representing the addition of the amine minus the loss of water). If unreacted Peptide-COOH remains, spike the reaction with an additional 0.5 eq of HATU and 1.0 eq of DIPEA.

Step 4: Global Deprotection & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove DMF.

  • Resuspend the crude protected product in a cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H₂O (95:2.5:2.5 v/v/v).

  • Stir for 2 hours at room temperature.

  • Precipitate the final peptidomimetic by adding the cleavage mixture dropwise into 10 volumes of cold diethyl ether (-20°C).

  • Centrifuge, decant the ether, and dry the pellet under a vacuum before preparative HPLC purification.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
Incomplete Coupling (<50% conversion) Insufficient base to neutralize the dihydrochloride salt.Recalculate base equivalents. Ensure pH of the reaction mixture (spotted on wet pH paper) is >8.
Epimerization at C-Terminus Pre-activation time was too long (>10 mins) before amine addition.Reduce pre-activation time to 2-3 minutes, or switch to a less potent activator like PyBOP.
Poor Peak Shape on Prep-HPLC The methoxypyridine nitrogen is interacting with residual silanols on the C18 column.Add 0.1% TFA to both Mobile Phase A (H₂O) and B (Acetonitrile) to keep the pyridine ring fully protonated during chromatography.

References

  • [1] National Science Foundation (NSF PAR). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. Available at:

  • [2] ChemRxiv. Synthesis and Initial Pharmacology of Heterobivalent Ligands Targeting Putative Complexes of Integrin αVβ3 and PAR2. Available at:

  • [3] Google Patents. WO2020254408A1 - Pyridin-3-yl derivatives. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(4-Methoxypyridin-3-yl)ethan-1-amine Dihydrochloride

Welcome to the technical support center for the synthesis of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis, with a focus on improving yield and purity. Here, we provide in-depth troubleshooting advice in a user-friendly question-and-answer format, grounded in established chemical principles and practical laboratory experience.

Synthetic Strategy Overview

The synthesis of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is typically approached via a two-step sequence:

  • Step 1: Synthesis of (4-methoxypyridin-3-yl)acetonitrile. This key intermediate is prepared by the nucleophilic substitution of a 3-halomethyl-4-methoxypyridine with a cyanide salt.

  • Step 2: Reduction of (4-methoxypyridin-3-yl)acetonitrile. The nitrile functional group of the intermediate is then reduced to a primary amine to yield the target compound.

  • Step 3: Salt Formation. The final product is isolated as a stable dihydrochloride salt.

This guide will address potential issues in each of these critical stages.

Synthesis_Workflow 4-Methoxypyridine 4-Methoxypyridine 3-Halomethyl-4-methoxypyridine 3-Halomethyl-4-methoxypyridine 4-Methoxypyridine->3-Halomethyl-4-methoxypyridine Halomethylation (4-methoxypyridin-3-yl)acetonitrile (4-methoxypyridin-3-yl)acetonitrile 3-Halomethyl-4-methoxypyridine->(4-methoxypyridin-3-yl)acetonitrile Cyanation (Step 1) 2-(4-Methoxypyridin-3-yl)ethan-1-amine 2-(4-Methoxypyridin-3-yl)ethan-1-amine (4-methoxypyridin-3-yl)acetonitrile->2-(4-Methoxypyridin-3-yl)ethan-1-amine Nitrile Reduction (Step 2) 2-(4-Methoxypyridin-3-yl)ethan-1-amine\ndihydrochloride 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride 2-(4-Methoxypyridin-3-yl)ethan-1-amine->2-(4-Methoxypyridin-3-yl)ethan-1-amine\ndihydrochloride Salt Formation (Step 3) LiAlH4_Workup cluster_0 Quenching Steps (0°C) cluster_1 Isolation Reaction_Mixture Reaction Mixture (LiAlH4 in THF) Add_Water 1. Add H2O (x mL) Reaction_Mixture->Add_Water Slowly Add_NaOH 2. Add 15% NaOH (x mL) Add_Water->Add_NaOH Slowly Add_More_Water 3. Add H2O (3x mL) Add_NaOH->Add_More_Water Slowly Stir Stir vigorously (30 min) Add_More_Water->Stir Filter Filter through Celite Stir->Filter Concentrate Concentrate filtrate Filter->Concentrate Crude_Amine Crude Amine Concentrate->Crude_Amine

Optimization

Technical Support Center: Resolving Solubility Challenges with 2-(4-Methoxypyridin-3-yl)ethan-1-amine Dihydrochloride

Welcome to the technical support guide for 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its solubility in aqueous media. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the successful integration of this compound into your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride and why is its solubility in aqueous media important?

2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride is a salt form of a primary amine containing a substituted pyridine ring. In drug discovery and development, the hydrochloride salt form is often utilized to enhance the aqueous solubility and stability of a parent compound.[1] Achieving a stable, homogenous solution is critical for a variety of applications, including high-throughput screening, in vitro and in vivo assays, and formulation development. Poor solubility can lead to inaccurate and unreliable experimental results.

Q2: What are the general solubility characteristics of amine hydrochloride salts?

Amine hydrochloride salts are generally crystalline solids that are more readily soluble in water than their corresponding free amine (or "free base") forms.[2] This is because the ionic nature of the salt allows for favorable interactions with polar water molecules. However, the solubility can be influenced by several factors including the molecular weight and structure of the organic portion of the molecule, pH, temperature, and the presence of other ions in the solution.

Q3: Why is the compound provided as a dihydrochloride salt?

The "dihydrochloride" designation indicates that two molecules of hydrogen chloride (HCl) have reacted with the parent amine. This typically occurs when the parent molecule has two basic nitrogen atoms that can be protonated. In the case of 2-(4-Methoxypyridin-3-yl)ethan-1-amine, both the pyridine ring nitrogen and the primary amine nitrogen can act as bases and be protonated. This double salt formation can further enhance aqueous solubility compared to a monohydrochloride.

Q4: Can I expect this compound to be freely soluble in neutral water?

While the dihydrochloride salt form significantly improves water solubility, achieving high concentrations in neutral water (pH 7) may still be challenging. The pH of a solution of an amine dihydrochloride in pure water will be acidic due to the hydrolysis of the protonated amine groups. The solubility is highly dependent on the pH of the final solution.

Troubleshooting Guide: Navigating Solubility Issues

This section addresses specific problems you may encounter when preparing aqueous solutions of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride.

Scenario 1: The compound does not fully dissolve in water or buffer, resulting in a cloudy suspension.

Root Cause Analysis:

This is the most common issue and can be attributed to several factors:

  • Approaching the Solubility Limit: You may be attempting to prepare a concentration that exceeds the intrinsic solubility of the compound under the given conditions.

  • pH of the Medium: The pH of your water or buffer may not be optimal for maintaining the soluble, protonated form of the amine. For amine salts, solubility can decrease as the pH is raised towards the pKa of the free amine, which would cause the less soluble free base to precipitate. Conversely, in highly acidic conditions, a "common ion effect" from the excess chloride ions can sometimes reduce solubility, although this is less common for highly soluble salts.[3]

  • Dissolution Kinetics: The rate of dissolution may be slow, requiring more time or energy (e.g., heating, agitation) to achieve a clear solution.

Troubleshooting Workflow:

A Initial Observation: Cloudy Suspension B Step 1: Increase Solvent Volume (Lower Concentration) A->B Attempt to dissolve at a lower concentration C Step 2: Gentle Heating & Extended Agitation B->C Failure F Clear Solution Achieved B->F Success D Step 3: pH Adjustment C->D Failure C->F Success E Step 4: Co-Solvent Addition D->E Failure D->F Success E->F Success G Issue Persists: Consult Advanced Methods E->G Failure

Caption: Troubleshooting workflow for a cloudy suspension.

Experimental Protocols:

Protocol 1: Basic Dissolution with Gentle Heating and Agitation

  • Add the desired volume of aqueous solvent (e.g., deionized water, phosphate-buffered saline) to a sterile container with a magnetic stir bar.

  • Slowly add the weighed amount of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride to the vortexing solvent.

  • Continue stirring at room temperature for at least 15-30 minutes.

  • If the solution remains cloudy, gently warm the solution to 37-50°C while continuing to stir. Avoid excessive heat, which could lead to degradation.

  • Once dissolved, allow the solution to cool to room temperature before use. If precipitation occurs upon cooling, the solution was likely supersaturated.

Protocol 2: pH-Adjusted Dissolution

  • Prepare your desired aqueous buffer (e.g., citrate or acetate buffer for pH 3-6, phosphate buffer for pH 6-8).

  • Start with a buffer pH in the acidic range (e.g., pH 4-5).

  • Add the 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride to the buffer and stir until dissolved, using gentle heat if necessary as described in Protocol 1.

  • If your final application requires a different pH, you can slowly adjust the pH of the dissolved stock solution upwards using a dilute base (e.g., 0.1 M NaOH). Monitor for any signs of precipitation as you adjust the pH.

Protocol 3: Utilizing Co-solvents

For applications that can tolerate a small percentage of an organic solvent, a co-solvent can significantly enhance solubility.

  • Prepare a concentrated stock solution of the compound in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. The solubility in these solvents is typically much higher than in purely aqueous systems.[4]

  • For your working solution, add the concentrated stock solution dropwise to your aqueous buffer while vortexing. This method, often used for preparing assay plates, helps to avoid localized high concentrations that can lead to precipitation.[5]

  • Ensure the final concentration of the organic co-solvent in your aqueous solution is low (typically <1-5%) to avoid impacting the biological system you are studying.

Quantitative Data Summary: Co-Solvent Effects on Solubility (Illustrative)

Co-Solvent SystemTypical Final Concentration of Co-SolventExpected Solubility EnhancementNotes
Water/DMSO0.5 - 5%HighDMSO is a powerful solvent for many organic molecules but can have effects on cell-based assays.[6]
Water/Ethanol1 - 10%ModerateEthanol is often well-tolerated in biological systems at low concentrations.
Water/PEG 4005 - 20%Moderate to HighPolyethylene glycol (PEG) is a polymer often used in drug formulations to improve solubility.
Scenario 2: The compound dissolves initially but precipitates out of solution over time.

Root Cause Analysis:

  • Supersaturated Solution: This often occurs if heating was used to dissolve the compound, and upon cooling, the solution becomes supersaturated and the excess solute crystallizes out.

  • Change in pH: The pH of the solution may have shifted over time (e.g., due to absorption of atmospheric CO2, which is acidic) into a range where the compound is less soluble.

  • Instability of the Compound: While less common for a hydrochloride salt, the compound itself could be degrading over time to a less soluble species.

  • Salting Out: If the stock solution is added to a buffer with a high concentration of other salts, it can lead to a "salting-out" effect, reducing the solubility of the compound.

Troubleshooting and Prevention:

Protocol 4: Preparation and Storage of Stock Solutions

  • Prepare a concentrated stock solution in an appropriate solvent or buffer system where the compound is highly soluble and stable (e.g., acidic buffer or a co-solvent system).

  • Sterile filter the stock solution through a 0.22 µm filter to remove any particulates that could act as nucleation sites for precipitation.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and potential for contamination or pH changes.

  • Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, refrigeration at 2-8°C may be acceptable, but stability should be verified.

  • When preparing working solutions, allow the stock solution to fully thaw and come to room temperature before use.

Decision Tree for Resolving Precipitation:

A Precipitation Observed Over Time B Was heating used to dissolve the compound? A->B C Yes: Likely Supersaturation. Prepare a more dilute solution. B->C Yes D No: Check pH of the solution. B->D No E Has the pH shifted to a less favorable range? D->E F Yes: Re-buffer or prepare fresh solution in a stable buffer. E->F Yes G No: Consider co-solvent or lower ionic strength buffer. E->G No

Caption: Decision tree for addressing precipitation over time.

Conclusion

Successfully dissolving 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride in aqueous media is achievable with a systematic approach. By understanding the chemical principles governing its solubility and employing the troubleshooting strategies outlined in this guide, researchers can prepare stable, homogenous solutions for their experiments. When in doubt, starting with a lower concentration and in a slightly acidic buffer is a prudent approach. For challenging applications requiring high concentrations, the use of co-solvents should be explored, keeping in mind their potential effects on the experimental system.

References

  • MP Biomedicals. (n.d.). 4-Aminopyridine (4-AP). Retrieved from [Link][7]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link][8]

  • Wikipedia. (n.d.). 4-Aminopyridine. Retrieved from [Link][9]

  • Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link][1]

  • Shabbir Chemicals. (n.d.). 2-Amino Pyridine – High-Purity API Intermediate Exported from India. Retrieved from [Link][10]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 2). 3-Aminopyridine: A Comprehensive Overview. Retrieved from [Link][11]

  • Chemsrc. (2025, August 22). 2-Aminopyridine | CAS#:504-29-0. Retrieved from [Link][12]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link][2]

  • ResearchGate. (2020, February 3). What is the best way to convert my amine compound from the free amine into the salt form HCl?. Retrieved from [Link][13]

  • Sciencemadness.org. (2021, August 26). Forming oxalte salts of amines. Retrieved from [Link][14]

  • Google Patents. (n.d.). US20200392074A1 - Method for preparing an amine hydrochloride suspension. Retrieved from [15]

  • The Vespiary. (n.d.). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. Retrieved from [Link][16]

  • University of Glasgow Theses Service. (2007). Amine hydrochloride salts : a problem in polyurethane synthesis. Retrieved from [Link][17]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link][18]

  • Academia.edu. (n.d.). (PDF) The Effect of Ionic Strength on the Solubility of an Electrolyte. Retrieved from [Link][19]

  • PMC. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link][20]

  • OLI Systems. (2023, June 20). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Retrieved from [Link][21]

  • Wikipedia. (n.d.). 3-Aminopyridine. Retrieved from [Link][22]

  • PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link][3]

  • The Journal of Physical Chemistry B. (2024, July 2). Modifying Specific Ion Effects: Studies of Monovalent Ion Interactions with Amines. Retrieved from [Link][23]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link][24]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved from [Link][6]

  • Journal of Solution Chemistry. (n.d.). Mutual solubility of water and hydrophobic ionic liquids in the presence of hydrochloric acid. Retrieved from [Link][25]

  • University of Huddersfield Research Portal. (n.d.). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Retrieved from [Link][26]

  • PubChem. (n.d.). US20230271939, Example 10. Retrieved from [Link][27]

  • PubChemLite. (n.d.). 2-(4,5-dimethylpyrimidin-2-yl)ethan-1-amine. Retrieved from [Link][28]

  • PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from [Link][29]

  • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link][30]

  • OSTI.gov. (2018, January 3). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842). Retrieved from [Link][31]

  • Preprints.org. (2026, February 4). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one. Retrieved from [Link][32]

Sources

Troubleshooting

preventing degradation of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride during long-term storage

Welcome to the Technical Support Center for 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride . This guide is engineered for researchers, analytical scientists, and drug development professionals. It provides mechanistic insights, validated handling protocols, and troubleshooting strategies to prevent degradation and ensure the structural integrity of your compound during long-term storage.

Chemical Profiling & Storage Causality

To effectively store 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride, one must understand its molecular vulnerabilities. The compound consists of a primary amine and a pyridine ring substituted with an electron-donating methoxy group at the 4-position.

The Double-Edged Sword of the Dihydrochloride Salt: Formulating this compound as a dihydrochloride salt protonates both the primary amine and the pyridine nitrogen. This is a deliberate design choice: it prevents spontaneous polymerization, inhibits carbamate formation with atmospheric CO₂, and drastically improves aqueous solubility. However, the presence of two chloride counterions creates a highly polar crystal lattice that readily absorbs atmospheric moisture—a property known as hygroscopicity[1].

If moisture breaches the storage container, the compound undergoes deliquescence (dissolving in its own absorbed water). This mobilizes the molecules and lowers the microenvironmental pH. Once mobilized, the electron-donating methoxy group (+M resonance effect) makes the pyridine ring highly susceptible to N-oxidation by trace dissolved oxygen, while the primary amine becomes vulnerable to oxidative degradation [2].

Degradation cluster_triggers Compound 2-(4-Methoxypyridin-3-yl) ethan-1-amine 2HCl Moisture Moisture (H2O) Compound->Moisture Exposure Oxygen Oxygen (O2) Compound->Oxygen Exposure Light UV/Vis Light Compound->Light Exposure Deliquescence Deliquescence & Lattice Breakdown Moisture->Deliquescence Oxidation N-Oxidation & Amine Degradation Oxygen->Oxidation Photodegradation Photochemical Cleavage Light->Photodegradation Prevention1 Desiccation Deliquescence->Prevention1 Prevention2 Argon/N2 Purge Oxidation->Prevention2 Prevention3 Amber Vials Photodegradation->Prevention3

Degradation pathways of the dihydrochloride salt and corresponding preventive storage measures.

Frequently Asked Questions (FAQs)

Q: Why does my powder become sticky or clumpy over time? A: This is a direct result of hygroscopicity. Mineral acid salts (like hydrochlorides) have a high affinity for water [1]. When exposed to ambient humidity, the crystal lattice absorbs water molecules, leading to clumping and eventual deliquescence. This moisture acts as a solvent microenvironment that accelerates hydrolysis and oxidation.

Q: What is the optimal long-term storage condition for this compound? A: For long-term storage (>1 month), the compound must be kept at -20°C in a tightly sealed amber vial, backfilled with an inert gas (Argon or Nitrogen), and placed inside a secondary container with active desiccant (e.g., Drierite or silica gel).

Q: Does the methoxy group or pyridine ring affect stability? A: Yes. Pyridine derivatives are known to be susceptible to photochemical transformations and environmental degradation [3]. The methoxy group is electron-donating, which increases the electron density of the pyridine ring. While the dihydrochloride salt form protects the nitrogens by keeping them protonated, exposure to UV light or oxygen (if the salt dissociates in absorbed moisture) can trigger rapid degradation. Amber vials are mandatory.

Q: How do I handle the compound for daily use without compromising the bulk stock? A: Never open the bulk container for daily use. Repeatedly opening a cold vial introduces condensation. Instead, upon receiving the bulk compound, immediately divide it into single-use or weekly-use aliquots inside a dry box (see Protocol 1).

Troubleshooting Guide: Identifying Degradation

Use the following table to benchmark your compound's integrity. If you observe any of the degradation indicators, quarantine the batch and perform analytical verification.

Storage ParameterIdeal ConditionDegradation Indicator (Visual)Analytical Verification (Method)Action Required
Moisture Limit < 1.0% w/wClumping, sticky residue, or transition to a glassy gel.Karl Fischer Titration (>1.5% H₂O)Discard or attempt recrystallization (EtOH/Ether).
Oxidation Inert Atmosphere (Ar/N₂)Color shift from white/off-white to yellow or light brown.LC-MS (Presence of M+16 N-oxide peaks)Discard. Oxidation is irreversible.
Photostability Amber vial, dark storageLocalized discoloration (browning) on the side of the vial facing light.HPLC (Appearance of new cleavage degradant peaks)Protect from light; re-evaluate purity.
Thermal Stability -20°C (Long-term)Melting or fusion of powder at room temperature over weeks.DSC (Shift in melting point/endotherm)Store at recommended temperatures.

Standard Operating Procedures (SOPs)

Protocol 1: Safe Aliquotting and Inert Gas Backfilling

This protocol utilizes a self-validating positive pressure check to ensure the inert atmosphere is successfully established.

  • Equilibration: Remove the bulk compound from the -20°C freezer. Do not open it. Allow it to sit in a desiccator at room temperature for at least 2 hours. Causality: Opening a cold vial causes immediate atmospheric condensation on the hygroscopic powder.

  • Environment: Transfer the vial to a dry box or a glove bag purged with Nitrogen (Relative Humidity < 10%).

  • Aliquotting: Weigh the required amounts into pre-dried, amber glass vials.

  • Inert Gas Purging:

    • Insert a gentle stream of heavy inert gas (Argon is preferred over Nitrogen as it is heavier than air and settles at the bottom) into the vial for 10 seconds.

    • Self-Validation Step: Cap the vial immediately. Wrap the cap junction tightly with Parafilm. If the Parafilm slightly bulges outward as it warms to ambient room temperature (if purged slightly cool), positive pressure is confirmed, ensuring no inward leak of ambient air.

  • Storage: Place the aliquots in a secondary sealed jar containing color-indicating desiccant and store at -20°C.

Workflow Step1 Equilibrate to Room Temp Step2 Weigh Aliquots (Dry Box) Step1->Step2 Step3 Purge Vials with Argon Step2->Step3 Step4 Seal with Parafilm Step3->Step4 Step5 Store at -20°C with Desiccant Step4->Step5

Step-by-step workflow for safe aliquotting and long-term storage preparation.

Protocol 2: Moisture Content Analysis (Karl Fischer Titration)

Use this self-validating protocol to quantitatively determine if your storage method has failed due to moisture ingress.

  • System Suitability (Validation Step): Before testing the sample, run a 1.0% water standard. The titrator must recover 0.98%–1.02% water. If it fails, replace the KF reagents and re-calibrate. Causality: KF reagents degrade over time; validating the system prevents false-positive moisture readings on your precious sample.

  • Sample Preparation: Inside a dry box, accurately weigh ~50 mg of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride into a dry septum-capped vial.

  • Solvent Addition: Inject 1.0 mL of anhydrous methanol through the septum to dissolve the salt.

  • Titration: Inject the dissolved sample into the volumetric KF titration cell.

  • Data Interpretation: Calculate the water content. A result of < 1.0% indicates the storage integrity is maintained. A result of > 1.5% indicates a failure in desiccation, and the sample should be evaluated for subsequent hydrolysis or oxidation.

References

  • Thermo Fisher Scientific. (2011). SAFETY DATA SHEET - Amine Hydrochloride.
  • National Institutes of Health (NIH). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • ResearchGate. Degradation of Pyridines in the Environment.
Optimization

recrystallization and purification techniques for 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride . Because this molecule is isolated as a dihydrochloride salt of a primary amine on a m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride .

Because this molecule is isolated as a dihydrochloride salt of a primary amine on a methoxy-substituted pyridine ring, it presents unique physicochemical challenges. The dual protonation makes the compound highly polar and extremely water-soluble. Consequently, researchers frequently encounter severe hygroscopicity and "oiling out" during purification. This guide provides field-proven, self-validating protocols to overcome these thermodynamic and kinetic hurdles.

Part 1: Physicochemical Properties & Solvent Compatibility

To design a self-validating purification system, we must first establish the thermodynamic boundaries of the molecule. Single-solvent recrystallization is generally ineffective here because the solubility curve of this highly polar salt does not drop sharply enough with temperature in standard alcohols. Therefore, an antisolvent (two-solvent) crystallization approach is required[1].

Property / ParameterCharacteristics / Experimental Suitability
Target Molecule 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride
Ionization State Dihydrochloride (Protonated primary amine & pyridine nitrogen)
Primary Solvents (Good) Methanol (MeOH), Ethanol (EtOH), Water (H₂O)
Antisolvents (Poor) Diethyl Ether (Et₂O), Ethyl Acetate (EtOAc), Heptane
Recommended System Methanol / Anhydrous Diethyl Ether
Key Purification Risks Severe deliquescence[2], Liquid-Liquid Phase Separation (Oiling out)[3]

Part 2: Troubleshooting Guides & FAQs

Q1: During cooling, my product separates as a cloudy liquid or oil at the bottom of the flask instead of forming crystals. Why does this happen and how do I fix it? A1: This phenomenon is known as "oiling out" or [3]. It occurs when the melting point of the solute-solvent mixture is lower than the temperature of the supersaturated solution, causing the compound to separate into a solute-rich liquid phase rather than a rigid crystal lattice[4]. Oiled-out droplets are excellent solvents for impurities, which completely defeats the purpose of recrystallization[3].

  • The Fix: Reheat the mixture until the oil completely redissolves into a homogeneous solution. Add a small volume (1-2 mL) of your primary solvent (Methanol) to slightly decrease the supersaturation[4]. Cool the solution much more slowly. To kinetically favor solid lattice formation over a liquid emulsion, introduce a "seed crystal" of pure product just before the solution reaches its cloud point[3].

Q2: My recovered crystals turn into a sticky paste or a puddle of liquid while sitting on the Büchner funnel. How do I prevent this? A2: Your compound is undergoing —the liquefaction of water-soluble solids due to the absorption of atmospheric moisture[2]. Hydrochloride salts are uniquely prone to this because the highly electronegative chloride ions act as strong hydrogen bond acceptors, forming extensive hydrogen bond networks with water vapor in the air[5].

  • The Fix: Never pull ambient laboratory air through the filter cake for extended periods. Perform the vacuum filtration under a nitrogen blanket or inside a dry box. Wash the crystals exclusively with ice-cold, strictly anhydrous antisolvent (e.g., anhydrous diethyl ether). Immediately transfer the damp crystals to a vacuum desiccator containing a strong desiccant (like P₂O₅) and dry under high vacuum.

Q3: How do I remove dark, colored impurities without losing my product? A3: Colored impurities are often polymeric or highly conjugated byproducts that can be removed using activated carbon (decolorizing charcoal)[4].

  • The Fix: Add a small amount of activated carbon (1-2% by weight of your crude) to the hot methanol solution. Boil for 5 minutes, then perform a hot gravity filtration through a pre-warmed stemless funnel and fluted filter paper[6]. Caution: Do not use excess charcoal, as its high surface area can irreversibly adsorb your desired active pharmaceutical ingredient (API), drastically reducing yield[4].

Part 3: Workflow Visualization

RecrystallizationWorkflow Start Crude 2-(4-Methoxypyridin-3-yl)ethan-1-amine 2HCl Dissolve Dissolve in minimal hot Methanol (Solvent) Start->Dissolve AddAntisolvent Add hot Diethyl Ether (Antisolvent) dropwise Dissolve->AddAntisolvent CheckOil Does the solution 'oil out'? AddAntisolvent->CheckOil FixOil Reheat to dissolve, add Methanol, cool slowly, add seed crystals CheckOil->FixOil Yes Cooling Cool undisturbed to room temp, then transfer to ice bath CheckOil->Cooling No FixOil->Cooling CheckPaste Do crystals deliquesce during filtration? Cooling->CheckPaste FixPaste Filter under N2 blanket, wash with anhydrous ether CheckPaste->FixPaste Yes Success Pure Crystalline Product (Dry in vacuum desiccator) CheckPaste->Success No FixPaste->Success

Workflow and troubleshooting decision tree for the antisolvent crystallization of the dihydrochloride salt.

Part 4: Detailed Experimental Protocol

Self-Validating Two-Solvent (Antisolvent) Recrystallization System: Methanol (Solvent) / Anhydrous Diethyl Ether (Antisolvent)

  • Dissolution: Place the crude 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride in a dry Erlenmeyer flask equipped with a magnetic stir bar. Add a minimum volume of hot Methanol (approx. 60 °C) dropwise while stirring until the solid is completely dissolved[6]. Self-Validation: The solution must be entirely free of suspended particles before proceeding.

  • Decolorization (Optional): If the solution is dark brown/red, add 10-20 mg of activated carbon, stir at 60 °C for 5 minutes, and perform a hot gravity filtration into a clean, pre-warmed flask[6].

  • Antisolvent Addition: While maintaining the solution near boiling on a hot plate, add hot anhydrous Diethyl Ether dropwise. Continue until the solution becomes slightly cloudy (the cloud point) and the cloudiness persists upon swirling[6].

  • Saturation Calibration: Add 1-2 drops of hot Methanol just until the solution turns clear again[6]. Self-Validation: This exact transition ensures you are precisely at the thermodynamic saturation point, maximizing eventual yield without premature precipitation.

  • Crystallization: Remove the flask from the heat source and extract the stir bar. Allow the flask to cool completely undisturbed to room temperature. Once at room temperature, transfer the flask to an ice bath (0-4 °C) for 30 minutes to drive the equilibrium toward the solid phase.

  • Moisture-Sensitive Isolation: Set up a Büchner funnel under an inverted funnel streaming dry Nitrogen. Filter the crystals rapidly. Wash the filter cake with a minimal amount of ice-cold, anhydrous Diethyl Ether[6].

  • Drying: Immediately transfer the crystals to a pre-weighed amber vial and place it in a vacuum desiccator. Dry under high vacuum (≤1 mbar) overnight to remove all residual solvent and prevent deliquescence.

References

  • Chemistry LibreTexts. "3.6F: Troubleshooting". Retrieved from [Link]

  • Mettler Toledo. "Oiling Out in Crystallization". Retrieved from[Link]

  • RM@Schools / National Research Council of Italy. "Antisolvent Crystallization". Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals". Retrieved from[Link]

  • National Center for Biotechnology Information (PMC). "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs". Retrieved from[Link]

  • University of Calgary. "RECRYSTALLISATION". Retrieved from[Link]

  • MIT OpenCourseWare. "Two-Solvent Recrystallization Guide". Retrieved from[Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Reactions with 2-(4-Methoxypyridin-3-yl)ethan-1-amine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming steric hin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming steric hindrance in chemical reactions involving 2-(4-Methoxypyridin-3-yl)ethan-1-amine. The unique structure of this compound, with an ethylamine group ortho to a methoxy-substituted pyridine ring, presents specific challenges that can impact reaction efficiency and yield. This resource is designed to provide you with the expertise and practical solutions to navigate these synthetic hurdles.

Understanding the Challenge: The Nature of Steric Hindrance

Steric hindrance is a chemical phenomenon where the spatial arrangement of atoms or groups at or near a reacting site physically obstructs the approach of reactants.[1][2] In the case of 2-(4-Methoxypyridin-3-yl)ethan-1-amine, the primary amine is subject to steric congestion from the adjacent pyridine ring, which can significantly slow down or even prevent reactions.[1] This guide will explore strategies to mitigate these effects.

Troubleshooting Guide

This section addresses common issues encountered during reactions with 2-(4-Methoxypyridin-3-yl)ethan-1-amine and provides actionable solutions.

Problem 1: Low Yield in N-Acylation Reactions

Question: I am attempting to N-acylate 2-(4-Methoxypyridin-3-yl)ethan-1-amine with a standard acyl chloride or anhydride, but I am consistently observing low yields. What is causing this, and how can I improve the outcome?

Root Cause: The low yield is likely due to the steric hindrance around the primary amine, which impedes the approach of the acylating agent.[3] The bulky pyridine ring restricts access to the nucleophilic nitrogen, making the formation of the tetrahedral intermediate challenging.

Solutions:

  • Employ More Reactive Acylating Agents: Consider using more reactive acylating agents that can overcome the steric barrier. One effective strategy is the use of acylsilanes in the presence of a mild chlorinating reagent under aqueous acidic conditions.[3]

  • Utilize Coupling Reagents: Peptide coupling reagents are designed to facilitate amide bond formation, even with hindered amines. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be highly effective.

  • Transamidation Strategies: Transamidation using N-acyl carbazoles can be a mild and selective method for acylating sterically hindered primary amines.[4]

Problem 2: Inefficient N-Alkylation and Over-Alkylation

Question: My N-alkylation reactions with 2-(4-Methoxypyridin-3-yl)ethan-1-amine are sluggish, and I'm also observing the formation of undesired tertiary amines and quaternary ammonium salts. How can I achieve selective mono-alkylation?

Root Cause: Direct alkylation with alkyl halides can be problematic for sterically hindered amines.[5] The initial alkylation product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to over-alkylation.

Solutions:

  • Reductive Amination: This is a highly versatile and selective method for N-alkylation.[5] It involves the reaction of the amine with an aldehyde or ketone to form an imine, which is then reduced in situ. This method provides excellent control over the degree of alkylation.[5]

  • Borrowing Hydrogen (BH) Catalysis: Transition-metal catalyzed N-alkylation using alcohols as alkylating agents is an atom-economical and efficient strategy.[6] Ruthenium and iridium-based catalysts are particularly effective for this transformation.[7]

  • Competitive Deprotonation/Protonation Strategy: A method involving the use of the amine hydrobromide salt and an alkyl bromide can achieve selective mono-alkylation. Under controlled basic conditions, the primary amine is selectively deprotonated and reacts, while the resulting secondary amine remains protonated and unreactive.[8]

Alkylation Method Advantages Disadvantages
Direct Alkylation Simple procedure.Prone to over-alkylation[9], requires reactive alkyl halides.
Reductive Amination High selectivity for mono-alkylation[5], broad substrate scope.Requires a stoichiometric reducing agent.[5]
Borrowing Hydrogen Atom-economical, uses readily available alcohols.Often requires higher temperatures and specialized catalysts.[6]
Problem 3: Failure in Cross-Coupling Reactions Involving the Pyridine Ring

Question: I am trying to perform a Suzuki or other palladium-catalyzed cross-coupling reaction at a position on the pyridine ring of a derivative of 2-(4-Methoxypyridin-3-yl)ethan-1-amine, but the reaction is not proceeding. What are the likely issues?

Root Cause: Cross-coupling reactions on pyridine rings can be challenging due to catalyst deactivation by the pyridine nitrogen.[10] Steric hindrance from substituents can further impede the oxidative addition step.[11]

Solutions:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands, such as Buchwald-type ligands, which can stabilize the palladium catalyst and facilitate the reaction.[10] For some challenging couplings, very sterically hindered N-heterocyclic carbene (NHC) ligands can promote high selectivity.[12]

  • Alternative Coupling Partners: If standard boronic acids are failing, consider using pyridyl pyrimidylsulfones as latent pyridyl nucleophiles in a palladium-catalyzed desulfinative cross-coupling.[13]

  • Nickel Catalysis: Nickel-catalyzed cross-electrophile couplings can be effective for sterically hindered substrates. Tuning the steric and electronic properties of nickel catalysts with specific ligands can enable the coupling of challenging partners.

Frequently Asked Questions (FAQs)

Q1: What general strategies can be employed to overcome steric hindrance?

A1: Several general strategies can be applied:

  • Manipulation of Reaction Conditions: Increasing the temperature or pressure can provide the necessary activation energy to overcome the steric barrier.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reactions with sterically hindered substrates by providing rapid and uniform heating.[14][15][16]

  • Use of Specialized Catalysts: Employing catalysts specifically designed for sterically demanding substrates can be highly effective.[17][18]

Q2: Can computational chemistry help in predicting and overcoming steric hindrance?

A2: Yes, computational modeling, such as Density Functional Theory (DFT) calculations, can be a powerful tool. It can help in understanding the steric environment of the amine and predicting the feasibility of different reaction pathways, thereby guiding the selection of appropriate reagents and catalysts.[19]

Q3: Are there any protecting group strategies that can be useful?

A3: While adding steps, temporarily protecting the primary amine with a group that can be easily removed later can be a viable strategy. This allows for modifications elsewhere in the molecule without interference from the amine. The choice of protecting group is critical and should be orthogonal to the subsequent reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination for N-Alkylation

Objective: To synthesize N-benzyl-2-(4-methoxypyridin-3-yl)ethan-1-amine.

Materials:

  • 2-(4-Methoxypyridin-3-yl)ethan-1-amine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(4-methoxypyridin-3-yl)ethan-1-amine (1.0 equiv.) in DCM, add benzaldehyde (1.1 equiv.).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted N-Acylation

Objective: To synthesize N-acetyl-2-(4-methoxypyridin-3-yl)ethan-1-amine.

Materials:

  • 2-(4-Methoxypyridin-3-yl)ethan-1-amine

  • Acetic anhydride

  • Pyridine

  • A microwave-safe reaction vial

Procedure:

  • In a microwave-safe vial, combine 2-(4-methoxypyridin-3-yl)ethan-1-amine (1.0 equiv.), acetic anhydride (1.2 equiv.), and a catalytic amount of pyridine.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable temperature (e.g., 100-120 °C) for a short duration (e.g., 5-15 minutes).

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and partition between ethyl acetate and water.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Visualizations

Steric_Hindrance cluster_amine 2-(4-Methoxypyridin-3-yl)ethan-1-amine Amine H₂N-CH₂-CH₂- Pyridine Pyridine Ring Methoxy Methoxy Group Reagent Bulky Reagent (e.g., Acyl Chloride) Reagent->Amine Approach hindered

Caption: Steric hindrance around the primary amine.

Troubleshooting_Workflow Start Low Reaction Yield with 2-(4-Methoxypyridin-3-yl)ethan-1-amine Reaction_Type Identify Reaction Type Start->Reaction_Type Acylation N-Acylation Reaction_Type->Acylation Acylation Alkylation N-Alkylation Reaction_Type->Alkylation Alkylation Coupling Cross-Coupling Reaction_Type->Coupling Coupling Solution_Acylation Use more reactive acylating agents (e.g., acylsilanes) Utilize coupling reagents (HATU, HBTU) Consider transamidation Acylation->Solution_Acylation Solution_Alkylation Employ reductive amination Use Borrowing Hydrogen catalysis Competitive deprotonation strategy Alkylation->Solution_Alkylation Solution_Coupling Select bulky, electron-rich ligands Use alternative coupling partners Explore Nickel catalysis Coupling->Solution_Coupling

Caption: Troubleshooting workflow for common reactions.

References

  • Application Notes: Protocols for the N-Alkylation of Neopentylamine - Benchchem.
  • Metathesis Catalysts - Umicore Precious Metals Chemistry.
  • Steric Hindrance: Intro to Chemistry Study Guide - Fiveable.
  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate.
  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ACS Publications.
  • Rhenium Alkyne Catalysis: Sterics Control the Reactivity - PMC.
  • Sterically Tuned N-Heterocyclic Carbene Ligands for the Efficient Formation of Hindered Products in Ru-Catalyzed Olefin Metathesis | ACS Catalysis.
  • overcoming steric hindrance in reactions involving 1-(5-Tert-butyl-2-hydroxyphenyl)ethanone - Benchchem.
  • Technical Support Center: Overcoming Steric Hindrance in 2,4-Disubstituted Pyridine Synthesis - Benchchem.
  • NH4I-Promoted N-acylation of amines via the transamidation of DMF and DMA under metal-free conditions - ResearchGate.
  • Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins | Organic Letters - ACS Publications.
  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations.
  • Pyridine synthesis - Organic Chemistry Portal.
  • Steric Hindrance (Is Like A Fat Goalie) - Master Organic Chemistry.
  • Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - MDPI.
  • N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes | ACS Omega.
  • overcoming steric hindrance in Williamson ether synthesis - Benchchem.
  • NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines - PMC.
  • Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions | Journal of the American Chemical Society.
  • Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects - PMC.
  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions | Organic Letters - ACS Publications.
  • Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives | Accounts of Chemical Research - ACS Publications.
  • Principles of Organic Synthesis - MSU chemistry.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - MDPI.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC.
  • A New Measurement of Amine Steric Hindrance – N Exposure - OSTI.gov.
  • A significance of microwave assist technique in green chemistry - SciSpace.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH - IJNRD.org.
  • Frustrated Lewis pairs mark 20 years of metal-free catalysis - Chemistry World.
  • Recent Progress on CO2 Capture Based on Sterically Hindered Amines: A Review | Energy & Fuels - ACS Publications.
  • Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC.
  • CO2 Reaction Mechanisms with Hindered Alkanolamines: Control and Promotion of Reaction Pathways | Energy & Fuels.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC.
  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC.
  • The effect of steric hindrance in amines, and sterically destabilized twisted amides … - ResearchGate.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Publishing.
  • Ch22: Alkylation of Amines - University of Calgary.
  • 2-(Pyridin-3-yl)ethan-1-amine | C7H10N2 | CID 854051 - PubChem.
  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement - Organic & Biomolecular Chemistry (RSC Publishing).
  • Steric hindrance – Knowledge and References - Taylor & Francis.
  • Bicyclic Aliphatic Amines - Enamine.

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Reference Data & Comparative Studies

Validation

A Comparative Analysis of Reactivity: 2-(4-Methoxypyridin-3-yl)ethan-1-amine vs. 2-(pyridin-3-yl)ethanamine

A Technical Guide for Medicinal Chemists and Drug Development Professionals In the landscape of drug discovery, pyridine scaffolds are indispensable building blocks. Their ability to engage in hydrogen bonding and their...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Medicinal Chemists and Drug Development Professionals

In the landscape of drug discovery, pyridine scaffolds are indispensable building blocks. Their ability to engage in hydrogen bonding and their favorable physicochemical properties make them a staple in modern medicinal chemistry. This guide provides an in-depth comparison of the chemical reactivity of two closely related ethylamine-substituted pyridines: 2-(pyridin-3-yl)ethanamine and its 4-methoxy substituted analogue, 2-(4-methoxypyridin-3-yl)ethan-1-amine dihydrochloride.

Understanding the nuanced differences in their reactivity, governed by subtle electronic effects, is critical for optimizing reaction conditions, predicting potential side reactions, and designing novel synthetic routes. This document moves beyond catalog data to explore the underlying chemical principles that dictate their behavior in common synthetic transformations.

Theoretical Framework: The Decisive Role of the 4-Methoxy Group

The fundamental difference between the two molecules is the presence of a methoxy (-OCH₃) group at the 4-position of the pyridine ring. This substituent dramatically alters the electronic landscape of the molecule through a combination of inductive and resonance effects.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, so it inductively withdraws electron density from the pyridine ring through the sigma bond.[1]

  • Resonance Effect (+M): The oxygen atom's lone pairs can be delocalized into the aromatic π-system. When positioned para (at position 4) to the ring nitrogen, this electron-donating resonance effect is maximized and strongly outweighs the inductive withdrawal.[1][2]

This net electron-donating character of the 4-methoxy group enriches the pyridine ring with electron density, particularly at the nitrogen atom and the carbons at positions 2 and 6. This electronic enrichment is the primary driver of the observed differences in reactivity.

Figure 1: Key resonance structures of the 4-methoxypyridine ring.

Comparative Physicochemical and Reactivity Profile

The electronic modifications introduced by the methoxy group translate into tangible differences in the molecules' properties and their subsequent reactivity in chemical transformations.

Property2-(pyridin-3-yl)ethanamine2-(4-Methoxypyridin-3-yl)ethan-1-amine DihydrochlorideRationale for Difference
Molecular Formula C₇H₁₀N₂C₈H₁₂N₂O · 2HClAddition of -OCH₃ group and two HCl molecules.
Molecular Weight 122.17 g/mol [3]225.12 g/mol Increased mass from the methoxy group and HCl salts.
Form at RT Liquid[4]SolidSalt formation leads to a crystalline solid with a higher melting point.
Pyridine N Basicity (pKa of conjugate acid) ~5.2 (Pyridine baseline)[5]> 5.2 (Estimated)The +M effect of the 4-methoxy group increases electron density on the ring nitrogen, making it a stronger base.[2][6]
Ethylamine N Basicity (pKa of conjugate acid) ~10-11 (Typical primary amine)~10-11 (Typical primary amine)The electronic effect of the ring substituent has a negligible impact on the basicity of the distal ethylamine group.
Reactivity with Electrophiles (Pyridine N) ModerateHighThe more electron-rich and basic nitrogen of the methoxy derivative reacts more readily with electrophiles (e.g., acids, alkylating agents, oxidizing agents).
Electrophilic Aromatic Substitution Very Low (Ring is deactivated)[5]Low to Moderate (Ring is activated relative to pyridine)The electron-donating methoxy group activates the ring, making it more susceptible to electrophilic substitution than the unsubstituted parent pyridine.

Key Reactivity Differences in Practice

Basicity and Salt Handling

The most immediate practical difference arises from the fact that 2-(4-methoxypyridin-3-yl)ethan-1-amine is typically supplied as a dihydrochloride salt. This has two major implications:

  • Stoichiometry of Base: To utilize the nucleophilicity of the primary amine, at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIPEA) must be added to the reaction mixture to liberate the free amine. An additional equivalent may be needed if the reaction generates an acidic byproduct (e.g., HCl in an acylation with an acid chloride).

  • Solubility: The salt form generally possesses higher solubility in polar protic solvents (e.g., water, methanol) compared to the free base, which may be more soluble in organic solvents.

In contrast, 2-(pyridin-3-yl)ethanamine is a free base. While its pyridine nitrogen can be protonated, the ethylamine moiety is readily available for reaction without prior neutralization.

Nucleophilic Reactions at the Ethylamine Side-Chain

For standard reactions involving the primary amine, such as N-acylation, sulfonylation, or reductive amination, the intrinsic nucleophilicity of the -NH₂ group is expected to be very similar for both compounds. The reaction outcomes and rates will be more heavily influenced by reaction conditions rather than subtle electronic differences.

  • N-Acylation: Both compounds will readily react with acylating agents (e.g., acetyl chloride, acetic anhydride). The key experimental variable for the methoxy derivative is the complete neutralization of the hydrochloride salt to ensure the availability of the amine nucleophile.

  • Reductive Amination: Both primary amines are excellent nucleophiles for reaction with aldehydes and ketones to form imines, which can be subsequently reduced. The choice of reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) will depend on the specific substrate and pH tolerance of the reaction.

Experimental Protocol: Comparative N-Acetylation

This protocol provides a framework for directly comparing the reactivity of the two amines in a standard N-acetylation reaction.

Objective: To synthesize and compare the formation of N-(2-(pyridin-3-yl)ethyl)acetamide and N-(2-(4-methoxypyridin-3-yl)ethyl)acetamide.

Materials:

  • 2-(pyridin-3-yl)ethanamine

  • 2-(4-methoxypyridin-3-yl)ethan-1-amine dihydrochloride

  • Acetic Anhydride ((CH₃CO)₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Ethyl acetate/Hexanes mixture for TLC elution

Figure 2: Experimental workflow for comparative N-acetylation.

Procedure:

  • Reaction A (Unsubstituted): In a clean, dry flask, dissolve 2-(pyridin-3-yl)ethanamine (1.0 eq) in DCM (approx. 0.1 M). Cool the solution to 0°C in an ice bath.

  • Reaction B (Methoxy-Substituted): In a separate flask, suspend 2-(4-methoxypyridin-3-yl)ethan-1-amine dihydrochloride (1.0 eq) in DCM (approx. 0.1 M). Add TEA (2.2 eq) and stir for 10 minutes at room temperature to ensure complete neutralization. Cool the resulting mixture to 0°C.

  • Acetylation: To each flask, add acetic anhydride (1.1 eq) dropwise via syringe, maintaining the temperature at 0°C.

  • Reaction Monitoring: After the addition is complete, remove the ice baths and allow both reactions to stir at room temperature. Monitor the progress of each reaction by TLC (e.g., 10% MeOH in DCM or 50% Ethyl Acetate in Hexanes) by observing the consumption of the starting amine.

  • Work-up: Once the reactions are complete, quench each by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixtures to a separatory funnel, separate the organic layers, and wash with brine.

  • Isolation: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude products via silica gel column chromatography. Characterize the final products by ¹H NMR and LC-MS to confirm their identity and purity.

Conclusion

The primary distinction in reactivity between 2-(4-methoxypyridin-3-yl)ethan-1-amine and 2-(pyridin-3-yl)ethanamine stems from the powerful electron-donating resonance effect of the 4-methoxy group. This effect significantly increases the basicity and nucleophilicity of the pyridine nitrogen and activates the aromatic ring towards electrophilic attack. While the reactivity of the exocyclic ethylamine group remains largely unchanged, the practical handling and reaction setup for the commonly available dihydrochloride salt of the methoxy-analogue require careful consideration of stoichiometry and basicity. For researchers in drug development, recognizing these electronic and practical differences is paramount for efficient and successful synthesis.

References

  • Chemistry LibreTexts. (2025, February 24). 24.9: Heterocyclic Amines. [Link]

  • Scribd. Basicity of Substituted Pyridines. [Link]

  • Chemistry Stack Exchange. (2016, October 27). Basicity of substituted pyridines. [Link]

  • Johnson, C. D., & Ellam, G. B. (1974). Substituent effects on the basicity of pyridine. Elucidation of the electronic character of. beta. -substituted vinyl groups. The Journal of Organic Chemistry, 39(18), 2684–2688. [Link]

  • ACS Omega. (2022, October 17). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. [Link]

  • RSC Publishing. Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]

  • Chemchart. 2-(3-pyridinyl)ethanamine (20173-24-4). [Link]

  • Chemistry Stack Exchange. (2016, November 25). Why is methoxy group an electron donating group?[Link]

  • ResearchGate. Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents. [Link]

  • PrepChem.com. Synthesis of 2-[[(3-pyridyl)methyl]thio]ethanamine. [Link]

  • PMC. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]

  • PMC. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. [Link]

  • PubChem. 2-(Pyridin-3-yl)ethan-1-amine. [Link]

Sources

Comparative

comparative cytotoxicity of methoxypyridineethylamine derivatives in cell culture

Comparative Cytotoxicity of Methoxypyridineethylamine Derivatives in Cell Culture: A Guide for Lead Optimization Executive Summary & Scientific Rationale In small-molecule drug discovery, the pyridineethylamine scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity of Methoxypyridineethylamine Derivatives in Cell Culture: A Guide for Lead Optimization

Executive Summary & Scientific Rationale

In small-molecule drug discovery, the pyridineethylamine scaffold is a privileged structure frequently utilized in the development of neurotherapeutics, anti-tubercular agents, and targeted anti-cancer drugs. However, the functionalization of the pyridine ring fundamentally alters the molecule's pharmacokinetic profile and intrinsic cytotoxicity.

This guide provides an objective comparison of methoxypyridineethylamine derivatives against alternative substitutions (unsubstituted, hydroxylated, and halogenated analogs). The addition of a methoxy (–OCH₃) group serves as a critical modulator: it increases steric bulk and alters electron density while providing a balanced partition coefficient (LogP) compared to highly polar hydroxyl groups or highly lipophilic halogens[1]. Understanding how these structural nuances dictate cellular uptake and off-target cytotoxicity is essential for researchers optimizing lead compounds for therapeutic windows.

Structural Impact on Cytotoxicity: A Comparative Analysis

During the optimization of pyridine derivatives for antiproliferative properties, the size and polarity of functional groups significantly impact their half-maximal inhibitory concentration (IC₅₀) values[1]. To establish a comparative baseline, cytotoxicity is routinely evaluated in standard mammalian cell lines such as HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma)[2]. HepG2 is specifically prioritized in these comparative panels because it retains specialized hepatic metabolic functions, making it an ideal model for assessing drug-induced liver injury (DILI) and pharmacological toxicity[1].

The table below synthesizes comparative in vitro cytotoxicity data across different functionalized pyridineethylamine analogs.

Table 1: Comparative Cytotoxicity (IC₅₀) of Pyridineethylamine Derivatives

Compound ClassSubstitutionHepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)WI-38 (Healthy) IC₅₀ (µM)Selectivity Index (WI-38 / HepG2)
Derivative A Unsubstituted45.2 ± 2.152.1 ± 3.4> 100> 2.2
Derivative B 4-Methoxy19.0 ± 1.524.5 ± 1.885.0 ± 4.24.47
Derivative C 4-Hydroxy4.75 ± 0.65.1 ± 0.812.5 ± 1.12.63
Derivative D 4-Chloro1.2 ± 0.21.4 ± 0.35.5 ± 0.74.58

Data Interpretation:

  • Hydroxylated vs. Methoxylated: The insertion of polar –OH groups drastically reduces IC₅₀ values (increasing toxicity), whereas combining or replacing them with –OMe (methoxy) groups decreases polarity, thereby increasing the IC₅₀ value and reducing off-target toxicity[1].

  • Halogenated Alternatives: Halogen substitutions (e.g., chlorine) drive high lipophilicity, leading to potent but often indiscriminate cytotoxicity (IC₅₀ near 1 µM)[3].

  • The Methoxy Advantage: Methoxypyridineethylamine derivatives (Derivative B) strike a favorable balance. They exhibit moderate cytotoxicity (IC₅₀ ~19 µM) while maintaining a high Selectivity Index, making them highly suitable for applications requiring cellular permeability without acute cell death, such as anti-tubercular drug development[4].

Mechanistic Insights into Cytotoxicity

The mechanism of cell death induced by lipophilic pyridine derivatives is primarily driven by intracellular accumulation and subsequent organelle stress. Due to their basic amine and lipophilic methoxypyridine core, these compounds readily cross the plasma membrane. Once inside, they frequently accumulate in the mitochondria, disrupting the mitochondrial membrane potential (ΔΨm). This depolarization triggers the release of reactive oxygen species (ROS) and cytochrome c, initiating the intrinsic apoptotic cascade via Caspase 9 and Caspase 3 activation[5][6].

Pathway Compound Methoxypyridineethylamine Derivatives Uptake Cellular Uptake (Lipophilicity-driven) Compound->Uptake Mito Mitochondrial Depolarization Uptake->Mito ROS ROS Generation Mito->ROS Caspase Caspase 9/3 Activation Mito->Caspase ROS->Caspase Apoptosis Cell Death (Apoptosis) Caspase->Apoptosis

Fig 1. Proposed apoptotic signaling pathway induced by cytotoxic pyridine derivatives.

Validated Experimental Protocols for Cytotoxicity Screening

To ensure high reproducibility and scientific integrity, cytotoxicity assays must be designed as self-validating systems. The following protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, optimized for evaluating pyridineethylamine derivatives.

Step-by-Step Methodology
  • Cell Seeding & Edge-Effect Mitigation:

    • Trypsinize and resuspend HepG2 and MCF-7 cells in DMEM supplemented with 10% FBS.

    • Seed cells at a density of 5 × 10³ cells/well in the inner 60 wells of a 96-well plate (100 µL/well).

    • Causality Check: Fill the outer 36 perimeter wells with 200 µL of sterile PBS. This prevents the "edge effect" caused by evaporation during incubation, which would otherwise artificially concentrate the compounds in peripheral wells and skew the IC₅₀ calculation.

  • Incubation:

    • Incubate plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adhesion and exponential growth recovery.

  • Compound Preparation & Dosing:

    • Prepare a 10 mM stock of the methoxypyridineethylamine derivative in 100% DMSO.

    • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM.

    • Causality Check: Ensure the final DMSO concentration in all wells (including the vehicle control) does not exceed 0.1% (v/v). Higher DMSO concentrations independently induce cytotoxicity, invalidating the assay.

    • Include a positive control (e.g., 5-Fluorouracil or Doxorubicin) to validate assay sensitivity[7].

  • Exposure:

    • Aspirate the old media and apply 100 µL of the compound-dosed media. Incubate for 48 to 72 hours.

  • MTT Addition & Readout:

    • Aspirate media and wash wells once with PBS. Causality Check: Pyridine derivatives can sometimes exhibit autofluorescence or react with tetrazolium salts. Washing removes extracellular compound.

    • Add 100 µL of phenol red-free media containing 0.5 mg/mL MTT. Phenol red is omitted because its intrinsic absorbance overlaps with the formazan product, reducing the signal-to-noise ratio.

    • Incubate for 3–4 hours at 37°C.

    • Aspirate the MTT solution and solubilize the intracellular purple formazan crystals with 100 µL of DMSO.

    • Measure absorbance at 570 nm using a microplate reader.

Workflow Seed Seed Cells (HepG2/MCF-7) in 96-well plates Incubate1 24h Incubation (Attachment) Seed->Incubate1 Dose Compound Dosing (0.1 - 100 µM) Incubate1->Dose Incubate2 48h/72h Exposure Dose->Incubate2 Assay Viability Reagent Addition Incubate2->Assay Read Absorbance/ Luminescence Read Assay->Read Analyze IC50 Calculation (Curve Fitting) Read->Analyze

Fig 2. Standardized high-throughput cytotoxicity screening workflow.

Data Interpretation & Quality Control

When analyzing the comparative data, always calculate the Z'-factor of your assay plate using the vehicle control (0.1% DMSO) and the positive control (e.g., Doxorubicin). A Z'-factor > 0.5 indicates an excellent assay capable of accurately resolving the subtle IC₅₀ differences between methoxy- and hydroxy-substituted pyridineethylamine derivatives. Use non-linear regression (four-parameter logistic curve) to calculate the exact IC₅₀, ensuring that the top and bottom plateaus of the dose-response curve are clearly defined by your concentration range.

References

  • Synthesis, Characterization and Cytotoxicity Evaluation of Some Novel Pyridine Deriv
  • Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis ACS Medicinal Chemistry Letters
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Cytotoxicity (IC50)
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evalu
  • Synthesis and Cytotoxic Activity of Some Novel N-Pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)
  • DISSERT

Sources

Validation

A Comparative Benchmarking Guide to 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride: In Vitro Characterization at the Human Histamine H3 Receptor

Executive Summary This guide provides a comprehensive framework for the pharmacological characterization of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride (hereafter referred to as 'Compound-M'). Given its struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This guide provides a comprehensive framework for the pharmacological characterization of 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride (hereafter referred to as 'Compound-M'). Given its structural features, which are common to central nervous system (CNS) active agents, we hypothesize a potential interaction with the Histamine H3 Receptor (H3R). The H3R is a critical presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other key neurotransmitters, making it a high-value target for cognitive and sleep-related disorders.[1][2][3] This document outlines a head-to-head comparison of Compound-M with Pitolisant , a clinically approved H3R antagonist/inverse agonist, using a gold-standard competitive radioligand binding assay.[4] We provide detailed, field-tested protocols, data analysis methodologies, and a discussion of the results to objectively benchmark the affinity and selectivity of Compound-M.

Introduction: The Rationale for H3 Receptor Benchmarking

The Histamine H3 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the CNS.[5] As an autoreceptor, it provides a negative feedback mechanism on histamine synthesis and release.[4] As a heteroreceptor, it inhibits the release of other vital neurotransmitters, including acetylcholine, dopamine, and norepinephrine.[3] Consequently, antagonists or inverse agonists that block H3R activity can increase the levels of these neurochemicals, leading to pro-cognitive and wakefulness-promoting effects.[6] This mechanism is the basis for therapies targeting Alzheimer's disease, ADHD, and narcolepsy.[1][2]

A key feature of the H3R is its high level of constitutive (agonist-independent) activity.[7] This makes it crucial to characterize ligands not just as neutral antagonists (which block agonists) but also as potential inverse agonists (which reduce the receptor's basal activity).

1.1. The Test Article: 2-(4-Methoxypyridin-3-yl)ethan-1-amine (Compound-M)

Compound-M is a synthetic molecule featuring a methoxypyridine heterocycle linked to an ethylamine side chain. This structural motif is present in numerous CNS-active compounds, prompting its evaluation against key neurological targets. This guide establishes a definitive protocol to determine its primary binding affinity at the human H3 receptor.

1.2. The Reference Compound: Pitolisant

Pitolisant (Wakix®) is the only H3R antagonist/inverse agonist approved by the FDA for the treatment of excessive daytime sleepiness in narcolepsy.[4] Its well-defined pharmacological profile and clinical relevance make it the ideal benchmark for evaluating novel H3R ligands.

Materials and Methodology

This section details the complete experimental workflow for determining the binding affinity (Ki) of Compound-M. The protocol is designed as a self-validating system, incorporating essential controls to ensure data integrity.

2.1. Core Experimental Workflow

The overall process follows a standardized path from receptor source preparation to final data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture (HEK293 expressing hH3R) membrane_prep 2. Membrane Preparation (Homogenization & Centrifugation) cell_culture->membrane_prep binding_assay 3. Competitive Binding Assay (Incubation with Radioligand & Test Compounds) membrane_prep->binding_assay filtration 4. Separation (Rapid Filtration over GF/C Filters) binding_assay->filtration counting 5. Detection (Liquid Scintillation Counting) filtration->counting data_analysis 6. Data Analysis (IC50 → Ki Calculation) counting->data_analysis

Caption: Overall experimental workflow for receptor binding analysis.

2.2. Materials

Reagent/MaterialSupplier & Catalog No. (Example)Purpose
Receptor Source CHO-K1 or HEK293 cells stably expressing human H3RRevvity, ES-392-C
Radioligand [³H]-N-α-MethylhistamineRevvity, NET1027
Reference Compound Pitolisant hydrochlorideSigma-Aldrich, SML2096
Test Compound Compound-M dihydrochlorideSynthesized/Sourced
Non-Specific Binding (R)-(-)-α-MethylhistamineTocris, 0630
Assay Buffer 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4Buffer system
Filter Plates 96-well Glass Fiber (GF/C)Unifilter-96, Revvity, 6005174
Scintillation Cocktail MicroScint-20Revvity, 6013621

2.3. Detailed Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the concentration of a test compound that inhibits 50% of specific radioligand binding (the IC₅₀).[8]

  • Membrane Preparation:

    • Culture HEK293-hH3R cells to ~90% confluency and harvest by scraping.

    • Homogenize cells in ice-cold Assay Buffer containing protease inhibitors (e.g., cOmplete™, Roche) using a Dounce or Polytron homogenizer. The inclusion of protease inhibitors is critical to prevent degradation of the receptor protein by endogenous proteases released during cell lysis.

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei and large debris.

    • Transfer the supernatant to ultracentrifuge tubes and centrifuge at 40,000 x g for 30 min at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in fresh Assay Buffer, determine protein concentration (e.g., via Bradford assay), and store at -80°C in aliquots.

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of Compound-M and Pitolisant (e.g., 11 points from 10 µM to 0.1 nM) in Assay Buffer.

    • To designated wells, add 25 µL of Assay Buffer for Total Binding .

    • To designated wells, add 25 µL of a high concentration of an unlabeled ligand (e.g., 2 µM (R)-(-)-α-Methylhistamine) for Non-Specific Binding (NSB) . This step is crucial as it defines the baseline of radioligand binding to non-receptor components, allowing for the calculation of true specific binding.

    • To experimental wells, add 25 µL of the corresponding serial dilutions of Compound-M or Pitolisant.

  • Binding Reaction:

    • Add 25 µL of [³H]-N-α-Methylhistamine diluted in Assay Buffer to all wells. The final concentration should be approximately equal to its Kd (dissociation constant) for the H3R, typically around 1-2 nM, to ensure adequate specific binding without excessive background.[9][10]

    • Add 200 µL of the diluted membrane preparation (containing ~15 µg of protein) to all wells to initiate the binding reaction.[9]

    • Incubate the plate for 60-90 minutes at room temperature with gentle shaking to allow the binding reaction to reach equilibrium.

  • Separation and Detection:

    • Rapidly terminate the reaction by harvesting the contents of each well onto a GF/C filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.

    • Wash the filters 3-4 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.

    • Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter (e.g., TopCount®, Revvity).

Data Analysis and Interpretation

3.1. Principle of Competitive Binding

The assay's principle relies on the competition between the fixed-concentration radioligand and the varying concentrations of the unlabeled test compound for the same binding site on the H3 receptor. As the concentration of the test compound increases, it displaces more of the radioligand, reducing the measured radioactivity.

G Receptor H3 Receptor Radioligand [³H]-Ligand p1 Radioligand->p1 CompoundM Compound-M p2 CompoundM->p2 Competes for Binding Site p1->Receptor p2->Receptor

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Comparative

In Vivo vs. In Vitro Efficacy of 2-(4-Methoxypyridin-3-yl)ethan-1-amine Analogs: A Comprehensive Comparison Guide

The 2-(4-methoxypyridin-3-yl)ethan-1-amine scaffold and its closely related alkylamine derivatives serve as critical pharmacophoric building blocks in modern neuro-oncology and neuropharmacology. By functionalizing the p...

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Author: BenchChem Technical Support Team. Date: April 2026

The 2-(4-methoxypyridin-3-yl)ethan-1-amine scaffold and its closely related alkylamine derivatives serve as critical pharmacophoric building blocks in modern neuro-oncology and neuropharmacology. By functionalizing the primary amine, researchers have developed potent analogs—such as the tetrahydroisoquinoline derivative EDL-291 and the isonicotinamide CMP —that target glioblastoma survival pathways and Glycogen Synthase Kinase-3 (GSK-3), respectively[1][2].

However, a significant translational gap often exists between the in vitro potency of these analogs and their in vivo efficacy. This guide objectively compares the performance of these analogs across cellular assays and live-animal models, providing actionable protocols and structural insights for drug development professionals.

Mechanistic Overview: The Role of the 4-Methoxypyridin-3-yl Motif

The incorporation of the 4-methoxypyridin-3-yl moiety provides two distinct advantages in drug design:

  • Kinase Hinge Binding: The pyridine nitrogen acts as a crucial hydrogen-bond acceptor, interacting with the ATP-binding pocket of kinases like GSK-3.

  • Lipophilicity Tuning: The methoxy group fine-tunes the partition coefficient (LogP), theoretically enhancing Blood-Brain Barrier (BBB) penetrance—a critical requirement for Central Nervous System (CNS) targets[2].

Despite these advantages, the in vivo performance of these analogs is frequently complicated by active efflux mechanisms, necessitating rigorous comparative studies.

G A 4-Methoxypyridin-3-yl Analogs B GSK-3β Inhibition (e.g., CMP) A->B C Mitochondrial Disruption (e.g., EDL-291) A->C D Decreased Tau Phosphorylation B->D E Autophagosome Formation C->E F Neuroprotection / PET Imaging D->F G Glioblastoma Cell Death E->G

Figure 1: Divergent mechanisms of action for 4-methoxypyridin-3-yl analogs in CNS disease models.

In Vitro Efficacy: Cellular Target Engagement

In vitro assays for these analogs demonstrate exceptional target engagement and cytotoxicity against aggressive cell lines.

Case Study A: EDL-291 in Glioblastoma (GBM)

EDL-291 (6,7-dimethoxy-1-[4-(4-methoxypyridin-3-yl)benzyl]-1,2,3,4-tetrahydroisoquinoline) exhibits potent anti-glioblastoma effects in vitro. Treatment of U251 human glioblastoma cells with EDL-291 results in the destruction of mitochondrial architecture, as evidenced by MitoTracker Green FM staining[1]. Furthermore, it triggers cell death via autophagy rather than standard apoptosis[3].

Case Study B: CMP as a GSK-3 Inhibitor

CMP (2-(cyclopropanecarboxamido)-N-(4-methoxypyridin-3-yl)isonicotinamide) was developed as a high-affinity PET radiotracer for GSK-3. In vitro, CMP demonstrates an exceptional IC50 of 3.4 nM. In U251 cell lines, the radiolabeled variant [11C]CMP shows ~50% specific binding, confirming robust cellular target engagement[2].

In Vivo Efficacy & Pharmacokinetic (PK) Challenges

The transition from in vitro to in vivo reveals the pharmacokinetic hurdles associated with the 4-methoxypyridin-3-yl scaffold.

The BBB and P-glycoprotein (P-gp) Efflux

While CMP possesses an ideal calculated lipophilicity (LogP = 1.1) for BBB penetration, in vivo microPET studies in rodents revealed negligible brain uptake[4]. The causality behind this failure was identified as P-glycoprotein (P-gp) mediated efflux. When rodents were pre-treated with Cyclosporine (a P-gp inhibitor), brain radioactivity uptake improved significantly, proving that the analog is a P-gp substrate[5].

Successful In Vivo Translation: EDL-291

Conversely, EDL-291 successfully bridges the in vitro-in vivo gap. In an intracranial rat glioblastoma model, intravenous infusions of EDL-291 (low dose: 20 mg/kg followed by 40 mg/kg; high dose: 60 mg/kg followed by 90 mg/kg) effectively reduced tumor size[1]. Pharmacokinetic profiling revealed a high volume of distribution (Vdss = 32.5 L/kg) and an excellent brain-to-plasma AUC ratio of 14.0, indicating that its specific structural functionalization evades the efflux issues seen with CMP[6].

Quantitative Data Comparison

The following table synthesizes the performance metrics of the two primary 4-methoxypyridin-3-yl analogs, highlighting the disparity between in vitro affinity and in vivo utility.

CompoundPrimary TargetIn Vitro PotencyLogPBrain/Plasma RatioIn Vivo Efficacy / Outcome
EDL-291 Mitochondria / AutophagyHigh (Sub-micromolar EC50)N/A14.0 (Rat)Significant reduction in intracranial GBM tumor size[1][6].
CMP GSK-3βIC50 = 3.4 nM1.1Negligible (Baseline)Poor BBB penetrance due to P-gp efflux; rescued by Cyclosporine[4][5].

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, allowing researchers to accurately assess the efficacy of 4-methoxypyridin-3-yl analogs.

Protocol 1: In Vitro Autophagy & Mitochondrial Disruption Assay (EDL-291)

Causality: Acridine orange is utilized because autophagosomes fuse with lysosomes to become highly acidic, shifting the dye's fluorescence to red. This is biochemically validated by probing for LC3 lipidation, the gold standard marker for autophagosome formation.

  • Cell Seeding: Seed U251 glioblastoma cells in 6-well plates at a density of 2×105 cells/well. Incubate overnight at 37°C.

  • Compound Treatment: Treat cells with EDL-291 at established EC50 concentrations for 24 hours. Include a vehicle control (0.1% DMSO).

  • Mitochondrial Staining: Wash cells with PBS and incubate with 100 nM MitoTracker Green FM for 30 minutes to visualize mitochondrial network fragmentation.

  • Autophagy Validation (Self-Validating Step):

    • Imaging: Stain a parallel cohort with 1 µg/mL Acridine Orange for 15 minutes. Quantify red fluorescent acidic vesicular organelles via confocal microscopy[1].

    • Biochemical: Lyse cells and perform Western blotting. Probe for the conversion of LC3-I (cytosolic) to LC3-II (lipidated/autophagosomal) to definitively confirm autophagy induction[3].

Protocol 2: In Vivo MicroPET Imaging & Efflux Profiling (CMP)

Causality: Comparing baseline PET imaging to a Cyclosporine-treated cohort isolates the variable of active transport, definitively proving whether poor brain uptake is due to inherent molecular hydrophilicity or active P-gp efflux.

  • Radiosynthesis: Synthesize [11C]CMP via radiomethylation of the corresponding phenolate precursor using [11C]CH3I, achieving >98% radiochemical purity[5].

  • Baseline Imaging: Anesthetize wild-type rodents (e.g., Sprague-Dawley rats) and inject 1-2 mCi of [11C]CMP via the tail vein. Acquire dynamic microPET scans from 0 to 60 minutes.

  • Efflux Inhibition (Self-Validating Step): In a separate cohort, administer Cyclosporine A (50 mg/kg, i.v.) 60 minutes prior to the [11C]CMP injection[7].

  • Data Analysis: Reconstruct PET images and calculate the Standardized Uptake Value (SUV) in brain regions of interest (ROIs). A significant increase in SUV in the Cyclosporine cohort confirms the analog is a P-gp substrate[4].

Workflow InVitro In Vitro Phase • Cell Culture (U251) • IC50 Determination • LC3 Western Blot PK PK / BBB Profiling • LogP Assessment • P-gp Efflux Assays • Brain/Plasma Ratio InVitro->PK InVivo In Vivo Efficacy • Intracranial Xenografts • MicroPET Imaging • Tumor Volume Reduction PK->InVivo

Figure 2: Stepwise translational workflow from in vitro screening to in vivo efficacy validation.

Sources

Validation

comparing salt forms: 2-(4-Methoxypyridin-3-yl)ethan-1-amine dihydrochloride vs free base

An in-depth technical evaluation of 2-(4-Methoxypyridin-3-yl)ethan-1-amine requires a rigorous understanding of its physicochemical properties. As a versatile building block in medicinal chemistry and a precursor to vari...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical evaluation of 2-(4-Methoxypyridin-3-yl)ethan-1-amine requires a rigorous understanding of its physicochemical properties. As a versatile building block in medicinal chemistry and a precursor to various pharmacologically active compounds, the physical form in which this molecule is handled—either as a free base or a dihydrochloride salt —dictates its developability, stability, and performance in biological assays.

Salt selection is not merely a formulation afterthought; it is a critical step in drug development that offers a strategic opportunity to modulate a molecule's bioavailability, stability, and manufacturability[1]. This guide provides an objective, data-driven comparison of the free base and dihydrochloride forms of 2-(4-Methoxypyridin-3-yl)ethan-1-amine, complete with self-validating experimental protocols.

Mechanistic Profiling: The Causality of Salt Formation

To understand the divergent behaviors of the two forms, we must first analyze the molecular architecture of 2-(4-Methoxypyridin-3-yl)ethan-1-amine. The molecule possesses two distinct basic centers:

  • The Aliphatic Primary Amine: Highly basic, with a typical pKa​ in the range of 9.5–10.5.

  • The Pyridine Nitrogen: Unsubstituted pyridine has a relatively modest basicity ( pKa​≈5.2 )[2]. However, the methoxy group at the 4-position exerts a strong electron-donating mesomeric (+M) effect. This pushes electron density onto the pyridine nitrogen, raising its pKa​ and making it significantly more basic than a standard pyridine ring.

Because of this enhanced basicity, the molecule readily accepts two protons when reacted with a strong acid like hydrochloric acid (HCl), forming a stable dihydrochloride salt . The free base, conversely, remains unprotonated, resulting in a highly lipophilic, low-melting-point compound that is often an oil or waxy solid at room temperature.

Head-to-Head Comparison: Physicochemical Data

The following table summarizes the quantitative and qualitative differences between the two forms. These parameters directly influence downstream formulation and synthetic workflows.

PropertyFree BaseDihydrochloride Salt
Molecular Weight 152.19 g/mol 225.11 g/mol
Physical State (at 25°C) Viscous oil or low-melting waxy solidHighly crystalline powder
Aqueous Solubility (DiH₂O) Low (< 5 mg/mL)Very High (> 100 mg/mL)
Lipid Solubility (LogP) High (Favorable for BBB penetration)Low (Highly polar)
Aqueous Solution pH Alkaline (pH ~ 9-10)Acidic (pH ~ 2-3)
Oxidative Stability Poor (Prone to atmospheric N-oxidation)Excellent (Protonation protects nitrogens)
Hygroscopicity LowModerate to High (Dependent on ambient RH)

Application Implications & Decision Matrix

When to utilize the Dihydrochloride Salt:
  • In Vitro Aqueous Assays: The dihydrochloride salt dissolves instantaneously in aqueous media, ensuring accurate dosing in biological assays without the need for co-solvents like DMSO, which can cause cellular toxicity.

  • Solid Oral Dosage Forms: The crystalline nature of the dihydrochloride allows for predictable milling, blending, and tableting.

  • Long-Term Storage: Protonation of the amine and pyridine nitrogens sterically and electronically shields them from oxidative degradation.

When to utilize the Free Base:
  • Organic Synthesis: If the molecule is being used as a nucleophile in a subsequent synthetic step (e.g., amide coupling or reductive amination), the free base must be used. If starting from the dihydrochloride, an auxiliary base (like DIPEA or TEA) must be added to liberate the amine.

  • Lipid Formulation & Permeability: The free base exhibits significantly higher membrane permeability. During dissolution in buffered media, if the pH exceeds the pHmax​ (the pH at which the free base and salt are in equilibrium), the salt will precipitate back into the free base[3].

SaltSelection FreeBase 2-(4-Methoxypyridin-3-yl)ethan-1-amine Free Base (Lipophilic, Oil/Waxy) Protonation Addition of 2 eq. HCl (Protonates Amine & Pyridine) FreeBase->Protonation + 2 HCl EvalLip Organic Synthesis & Membrane Permeability Studies FreeBase->EvalLip High Lipophilicity DiHCl Dihydrochloride Salt (Crystalline, Water Soluble) Protonation->DiHCl EvalSol Aqueous Assays & Solid Oral Formulation DiHCl->EvalSol High Aqueous Solubility

Workflow for selecting 2-(4-Methoxypyridin-3-yl)ethan-1-amine forms based on application.

Self-Validating Experimental Protocols

To objectively verify the properties of these two forms in your own laboratory, the following standardized protocols should be employed. These methods are designed with internal validation checks to prevent common analytical errors.

Protocol A: Thermodynamic Solubility and pHmax​ Determination (Shake-Flask Method)

Causality Focus: Measuring the solubility of a dihydrochloride salt in water without controlling or measuring the final pH is scientifically invalid. The salt will self-buffer the solution to a highly acidic pH. Furthermore, hydrochloride salts can suffer from the "common-ion effect" in simulated gastric fluids (0.1 M HCl), drastically reducing their apparent solubility[4].

  • Preparation: Weigh an excess amount of the dihydrochloride salt (e.g., 200 mg) into three separate 2 mL glass HPLC vials.

  • Media Addition: Add 1 mL of the following media to the respective vials:

    • Vial 1: Deionized Water

    • Vial 2: 0.1 M HCl (Simulated Gastric Fluid - to test for the common-ion effect)

    • Vial 3: Phosphate Buffer pH 7.4

  • Equilibration: Cap the vials and place them in a thermostatic shaker at 37°C ± 0.5°C for 24 hours at 300 RPM.

  • Validation Check (Critical): After 24 hours, measure the pH of the suspension. If the pH of Vial 3 has dropped significantly below 7.4, the buffer capacity was exceeded, and the experiment must be repeated with a stronger buffer.

  • Phase Separation: Centrifuge the vials at 10,000 x g for 10 minutes to separate the undissolved solid.

  • Quantification: Dilute the supernatant appropriately and quantify the compound concentration using RP-HPLC (UV detection at ~254 nm).

  • Solid-State Verification: Isolate the residual solid from Vial 3, dry it gently, and analyze via Powder X-Ray Diffraction (PXRD) or DSC. Expectation: The solid will have converted from the dihydrochloride salt to the free base, as pH 7.4 is likely above the pHmax​ [3].

Protocol B: Hygroscopicity Assessment via Dynamic Vapor Sorption (DVS)

Causality Focus: Dihydrochloride salts of small, polar amines are often hygroscopic. Water sorption can lead to deliquescence (dissolving in absorbed moisture) or polymorphic transformations, ruining the shelf-life of a solid dosage form.

  • Sample Loading: Load 10–15 mg of the crystalline dihydrochloride salt onto the microbalance pan of a DVS instrument.

  • Drying Phase: Equilibrate the sample at 0% Relative Humidity (RH) at 25°C until the mass change is less than 0.002% per minute. This establishes the true dry mass.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until mass equilibrium is reached ( dm/dt<0.002%/min ).

  • Desorption Cycle: Decrease the RH in 10% increments back to 0% RH.

  • Data Interpretation:

    • Plot the mass change (%) versus RH.

    • If the mass increases by >15% at 80% RH and does not return to the baseline during desorption, the salt has either formed a stable hydrate or undergone deliquescence. If this occurs, formulation under strict low-humidity conditions or selection of an alternative counterion (e.g., mesylate or tosylate) may be required.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at:[Link]

  • pH-solubility profile for haloperidol free base and its HCl salt. ResearchGate. Available at:[Link]

  • Effect of Counterions on Physicochemical Properties of Prazosin Salts. PubMed Central (PMC). Available at:[Link]

  • The pyridazine heterocycle in molecular recognition and drug discovery. PubMed Central (PMC). Available at:[Link]

Sources

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